molecular formula C9H11NO2 B1474377 DL-Phenyl-D5-alanine-3,3-D2 CAS No. 74228-83-4

DL-Phenyl-D5-alanine-3,3-D2

Cat. No.: B1474377
CAS No.: 74228-83-4
M. Wt: 172.23 g/mol
InChI Key: COLNVLDHVKWLRT-XZJKGWKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Phenyl-D5-alanine-3,3-D2 is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-XZJKGWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Comparative Analysis of DL-Phenyl-D5-alanine vs. L-Phenyl-D5-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical distinctions between DL-Phenyl-D5-alanine (racemic mixture) and L-Phenyl-D5-alanine (enantiopure). While chemically identical in molecular weight and isotopic mass shift (


 Da), their biological behavior and analytical utility diverge strictly based on stereochemistry.
  • L-Phenyl-D5-alanine is the biologically active isotopologue required for metabolic labeling (SILAC), protein turnover studies, and structural biology.

  • DL-Phenyl-D5-alanine is a cost-effective internal standard (IS) suitable for absolute quantification (IDMS) in non-chiral chromatographic environments but is unsuitable for in vivo metabolic tracing due to the enzymatic inversion of D-enantiomers.

Part 1: Structural & Stereochemical Foundations

Both compounds share the same deuterated phenyl ring (


), providing a stable, non-exchangeable mass shift of +5.031 Da relative to unlabeled phenylalanine. The divergence lies in the 

-carbon chirality.
Chemical Identity Table
FeatureL-Phenyl-D5-alanineDL-Phenyl-D5-alanine
Stereochemistry (S)-Enantiomer (Pure)Racemic Mixture (50% S / 50% R)
Primary CAS 56253-90-8 (Free base)284664-89-7 (Free base)
Biological Activity Incorporates into proteinsOnly 50% active (L-form); D-form is excreted or metabolized
Optical Rotation

(in water)

(Optically inactive)
Primary Use SILAC, Metabolic Flux, NMRLC-MS Internal Standard (Quantitation)
Structural Visualization

The following diagram illustrates the stereochemical relationship. Note that the deuterium labels (D) are located on the aromatic ring, which is common to both, but the amine/carboxyl orientation differs.

Stereochemistry L_Iso L-Phenyl-D5-alanine (S-Configuration) Natural Bio-form D_Iso D-Phenyl-D5-alanine (R-Configuration) Non-Proteinogenic L_Iso->D_Iso Mirror Image (Enantiomers) DL_Mix DL-Phenyl-D5-alanine (Racemic Mixture) 1:1 Ratio DL_Mix->L_Iso Contains DL_Mix->D_Iso Contains

Figure 1: Stereochemical relationship between the pure L-enantiomer and the DL-racemate.

Part 2: Biological Divergence & Metabolic Fate

The choice between L and DL is not merely analytical; it is biological. Mammalian cells possess strict chiral selectivity.

The "D-Amino Acid Problem" in Metabolic Tracing

If DL-Phenyl-D5-alanine is used in a metabolic flux study (e.g., feeding mice or cell cultures), the D-isomer is not inert. It undergoes oxidative deamination by D-amino acid oxidase (DAAO) , converting it to phenylpyruvate (achiral). This intermediate can be transaminated back into L-Phenylalanine .[1]

Consequence: This "chiral inversion" scrambles the kinetic data, as the heavy isotope enters the L-pool at a rate determined by DAAO activity, not just direct uptake. This renders DL-forms invalid for precise kinetic flux profiling.

Protein Incorporation (SILAC)

In Stable Isotope Labeling by Amino acids in Cell culture (SILAC) , the goal is to replace all natural phenylalanine with the heavy version.

  • Use L-Phenyl-D5-alanine: Cells incorporate this directly into nascent proteins.

  • Avoid DL-Phenyl-D5-alanine: The D-isomer accumulates in the media or cell cytosol. While usually not acutely toxic at low concentrations, high levels of D-amino acids can induce oxidative stress via hydrogen peroxide production (a byproduct of DAAO activity), potentially altering the proteome you are trying to study.

Part 3: Application Decision Matrix

Use this logic flow to select the correct reagent for your experimental design.

DecisionMatrix Start Select Application Quant Absolute Quantitation (LC-MS of Serum/Urine) Start->Quant Tracing Metabolic Tracing / Flux Analysis Start->Tracing Proteomics SILAC / Protein Turnover Start->Proteomics Col_Type Is Column Chiral? Quant->Col_Type Use_L USE L-Phenyl-D5-alanine (Biologically Required) Tracing->Use_L Avoids DAAO inversion Proteomics->Use_L Direct Incorporation No (C18/HILIC) No (C18/HILIC) Col_Type->No (C18/HILIC) Co-elution Yes (Crown Ether) Yes (Crown Ether) Col_Type->Yes (Crown Ether) Separation Use_DL USE DL-Phenyl-D5-alanine (Cost Effective) No (C18/HILIC)->Use_DL Yes (Crown Ether)->Use_L If quantifying L specifically

Figure 2: Selection logic for L- vs. DL-isotopologues based on experimental constraints.

Part 4: Experimental Protocols

Protocol A: Verification of Enantiomeric Purity (Marfey’s Method)

If you suspect your "L-Phenyl-D5" reagent is contaminated with D-isomer (racemization), use Marfey’s Reagent (FDAA) for resolution on a standard C18 column.

Materials:

  • Analyte: ~50 µL of 50 mM Phenyl-D5-alanine sample.

  • Reagent: 1% FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.[2]

  • Buffer: 1M NaHCO

    
    .[2]
    

Step-by-Step Workflow:

  • Derivatization: In a vial, mix 50 µL sample + 100 µL 1% FDAA + 20 µL 1M NaHCO

    
    .
    
  • Incubation: Heat at 40°C for 1 hour. The L-FDAA reacts with the amine group to form diastereomers.[3]

    • Mechanism:[4][5][6] L-FDAA + L-Phe

      
       L-L diastereomer.
      
    • Mechanism:[4][5][6] L-FDAA + D-Phe

      
       L-D diastereomer.
      
  • Quench: Add 10 µL 2M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 HPLC column (e.g., Agilent Zorbax Eclipse).

    • Gradient: Water/Acetonitrile with 0.1% Formic Acid.

  • Result Interpretation: The L-D diastereomer (from D-Phe contaminant) elutes later than the L-L diastereomer due to stronger intramolecular hydrogen bonding which reduces polarity.[2]

Protocol B: Internal Standard Preparation for LC-MS (Using DL)

For quantifying Phenylalanine in human plasma (PKU monitoring).

  • Stock Solution: Dissolve DL-Phenyl-D5-alanine in 0.1M HCl to a concentration of 1 mg/mL. (Acidic pH ensures stability).

  • Working Internal Standard (WIS): Dilute Stock 1:100 in Methanol to precipitate proteins during extraction.

  • Sample Prep:

    • Add 50 µL Plasma.

    • Add 200 µL WIS (Methanol containing DL-Phe-D5).

    • Vortex 30s, Centrifuge 10,000 x g for 10 min.

  • LC-MS Injection: Inject supernatant.

    • Note: On a C18 column, Natural L-Phe and the DL-Phe-D5 standard will co-elute perfectly. The Mass Spec distinguishes them by

      
       (Natural: 166.1 
      
      
      
      120.1; D5-IS: 171.1
      
      
      125.1).

Part 5: References

  • Sigma-Aldrich. (n.d.). L-Phenyl-d5-alanine Product Specification. Retrieved from

  • Cayman Chemical. (n.d.). DL-Phenyl-d5-alanine Product Insert. Retrieved from

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[5]

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386.

  • D'Aniello, A., et al. (1993). D-Aspartate oxidase and D-amino acid oxidase in mammals. Comparative Biochemistry and Physiology, 105(3), 731-734. (Describing the DAAO metabolic pathway).

Sources

Technical Guide: Isotopic Enrichment of DL-Phenyl-D5-alanine-3,3-D2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, validation, and application of DL-Phenyl-D5-alanine-3,3-D2 (Total Deuterium Count: 7). Unlike standard commercial isotopologues (often limited to Ring-D5 or


-D1), this specific heptadeuterated analog offers a unique mass signature (+7 Da) and enhanced metabolic stability at the benzylic (

) position.

Designed for drug development professionals and bioanalytical chemists, this document moves beyond basic protocols to establish a self-validating system for isotopic enrichment. We utilize a robust chemical synthesis route (Acetamidomalonate pathway) that naturally yields the racemic (DL) mixture, ensuring cost-effectiveness for non-stereospecific applications such as internal standardization in LC-MS/MS.

Part 1: Chemical Architecture & Isotopic Fidelity

The Target Molecule

The structural integrity of this compound relies on the strategic placement of deuterium atoms to minimize "metabolic switching" and isotopic scrambling.

PositionIsotopeCountFunctionStability Profile
Aromatic Ring Deuterium (

H)
5Mass Shift (+5)High: Resistant to aromatic hydroxylation (e.g., CYP450).

-Carbon (C3)
Deuterium (

H)
2Mass Shift (+2)Critical: Blocks benzylic oxidation; stable against racemization.

-Carbon (C2)
Protium (

H)
1Chiral CenterVariable: Susceptible to exchange; intentionally left as

H to simplify synthesis.
Amine/Carboxyl Protium (

H)
3ExchangeableLow: Exchanges with solvent (

); not counted in fixed mass shift.

Total Fixed Mass Shift: +7.0439 Da.

Part 2: Synthetic Pathway (The "How-To")

Retrosynthetic Analysis

Direct deuteration of phenylalanine is inefficient and leads to scrambling. The most authoritative route for high-fidelity enrichment is the Acetamidomalonate Synthesis using a pre-deuterated benzyl halide. This convergent approach ensures that the D7 label is installed intact, preventing dilution.

Reagents
  • Diethyl Acetamidomalonate (DEAM): The glycine equivalent.

  • Benzyl-D7 Chloride: The electrophile. (Must be

    
     isotopic purity).
    
  • Sodium Ethoxide (NaOEt): The base.

  • Ethanol (EtOH): Anhydrous solvent.

Protocol: The Self-Validating Synthesis
Step 1: Enolate Formation

Dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate fresh NaOEt. Add Diethyl Acetamidomalonate (1.0 eq).

  • Mechanism:[1][2] Deprotonation of the

    
    -proton of DEAM (
    
    
    
    ) forms a stabilized enolate.
  • Checkpoint: Solution must remain clear/yellow. Turbidity indicates moisture contamination.

Step 2: Alkylation (The Critical Junction)

Add Benzyl-D7 Chloride (1.0 eq) dropwise to the refluxing enolate solution.

  • Reaction:

    
     attack of the enolate on the benzylic carbon.
    
  • Duration: Reflux for 4–6 hours.[3]

  • Observation: Precipitation of NaCl indicates reaction progress.

Step 3: Hydrolysis and Decarboxylation

Evaporate ethanol. Add 6M HCl and reflux for 12 hours.

  • Mechanism:[1][2] Acid-catalyzed hydrolysis of ethyl esters and the acetamido group, followed by thermal decarboxylation of the geminal dicarboxylic acid intermediate.

  • Note: The

    
    -D2 and Ring-D5 positions are chemically inert to these conditions.
    
Step 4: Isolation

Adjust pH to ~6 (isoelectric point) with ammonia or NaOH. Cool to


 to crystallize the this compound.
Visualization: Synthetic Workflow

Synthesis Start Diethyl Acetamidomalonate (C9H15NO5) Inter1 Enolate Formation (NaOEt/EtOH) Start->Inter1 -H+ Reagent Benzyl-D7 Chloride (C6D5-CD2-Cl) Inter2 Alkylated Intermediate (Diethyl Acetamido(benzyl-D7)malonate) Reagent->Inter2 Inter1->Inter2 + Reagent (SN2) Step3 Hydrolysis & Decarboxylation (6M HCl, Reflux) Inter2->Step3 -2 EtOH, -AcOH, -CO2 Product This compound (C9H4D7NO2) Step3->Product Neutralization

Figure 1: Convergent synthesis of this compound via the Acetamidomalonate route.

Part 3: Analytical Validation (The "Self-Validating System")

Trustworthiness in isotope chemistry requires proving not just what is present, but what is absent (i.e., non-deuterated contaminants).

Nuclear Magnetic Resonance (NMR)

The


-NMR spectrum provides a definitive "negative" test.
  • Solvent:

    
     + trace 
    
    
    
    (to solubilize).
  • Expected Signals (Target):

    • 
       ~4.0 ppm: 1H  (Triplet or dd, 
      
      
      
      -proton).
    • 
       7.0–7.5 ppm (Aromatic): Silent  (Signal < 1% indicates >99% Ring-D5 enrichment).
      
    • 
       3.0–3.3 ppm (
      
      
      
      -CH2): Silent (Signal < 1% indicates >99%
      
      
      -D2 enrichment).
  • Validation Logic: If you see aromatic peaks, the Benzyl-D7 precursor was degraded or impure. If you see

    
    -peaks, the benzylic position exchanged (unlikely) or the precursor was D5 (Ring only).
    
Mass Spectrometry (LC-MS/MS)

The mass shift confirms the total isotope count.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Theoretical Monoisotopic Mass (Unlabeled): 165.08 Da.

  • Target Mass (D7): 165.08 + 7.04 = 172.12 Da .

  • Observed Ion:

    
     173.12 (
    
    
    
    ).
Fragmentation Logic (MS2)

In collision-induced dissociation (CID), Phenylalanine typically loses


 and 

. However, the diagnostic fragment is the Tropylium Ion and the Immonium Ion .
  • Tropylium Ion (

    
    ): 
    
    • Unlabeled:

      
       91.
      
    • Labeled (

      
      ): Ring (D5) + 
      
      
      
      -Carbon (D2) =
      
      
      98.
    • Shift: +7 Da.

  • Immonium Ion (

    
    ): 
    
    • Unlabeled:

      
       120.
      
    • Labeled:

      
       127.
      
    • Shift: +7 Da.

Visualization: MS Fragmentation Logic

MS_Frag cluster_0 Diagnostic Fragments Parent Precursor Ion [M+H]+ m/z 173 (D7) Trop Tropylium Ion (C7D7+) m/z 98 (Shift +7) Parent->Trop Benzylic Cleavage Imm Immonium Ion m/z 127 (Shift +7) Parent->Imm Loss of HCOOH (-46)

Figure 2: Mass spectral fragmentation showing retention of the D7 label in key diagnostic ions.

Part 4: Applications in Drug Development[3]

Internal Standard for Quantitation

The +7 Da mass shift places the internal standard (IS) far beyond the naturally occurring isotopic envelope of endogenous phenylalanine (M+1 is ~6.6%, M+2 is ~0.5%). This eliminates "cross-talk" in high-sensitivity assays.

  • Protocol: Spike this compound into plasma samples at 5-10x the Lower Limit of Quantitation (LLOQ).

  • Advantage: The DL-racemate co-elutes with both L- and D-phenylalanine (if using achiral chromatography), normalizing matrix effects for total phenylalanine quantification.

Mechanistic Toxicology (Metabolic Stability)

Deuterium at the benzylic position (C3) exerts a Kinetic Isotope Effect (KIE) .

  • Primary KIE: If a metabolic pathway involves breaking the C-H bond at the benzylic position (e.g., certain oxidative deaminations), the C-D bond (stronger) will slow the reaction rate (

    
    ).
    
  • Application: Comparing the clearance of Unlabeled vs. D7-Labeled phenylalanine can reveal if benzylic oxidation is the rate-determining step in a drug conjugate's metabolism.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13000995, Phenylalanine-d5. Retrieved from [Link]

  • Wu, Z., et al. (2004). Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time-of-flight mass spectrometry. European Journal of Mass Spectrometry. Retrieved from [Link]

Sources

DL-Phenyl-D5-alanine-3,3-D2 SMILES and InChI codes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-Phenyl-D5-alanine-3,3-D2 (CAS: 74228-83-4) is a hepta-deuterated isotopologue of phenylalanine, characterized by a fully deuterated aromatic ring (


) and a doubly deuterated benzylic position (

).[1] This specific labeling pattern (

) offers a mass shift of +7 Da relative to the monoisotopic unlabeled analyte, placing it well outside the isotopic envelope of natural phenylalanine.[1][2]

This guide details the structural identifiers, retrosynthetic logic, and critical mass spectrometry applications of this compound.[1][2] It is designed to serve as a primary reference for analytical method validation and metabolic flux analysis.[1][2]

Part 1: Structural Definition & Identifiers

Precise chemical identification is paramount for database integration and spectral assignment.[1][2] The following codes define the racemic (


) mixture of the 

isotopologue.
Nomenclature & Stoichiometry
  • Systematic Name: 2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)(3,3-dideuterio)propanoic acid

  • Chemical Formula:

    
    [2]
    
  • Molecular Weight: 172.23 g/mol (Calculated based on D = 2.0141 Da)[2]

  • Exact Mass: 172.1385[1][2]

Machine-Readable Codes
Identifier TypeCode StringNotes
SMILES [2H]C1=C([2H])C([2H])=C(C([2H])=C1[2H])C([2H])([2H])C(N)C(=O)OExplicit deuterium definition; non-stereospecific.
InChI InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2Layer /i specifies 5 D on ring + 2 D on C6 (beta-C).[3][4]
InChIKey COLNVLDHVKWLRT-XVFCMESISA-NGenerated from the specific isotopic InChI.[1]

Technical Note: In the InChI string, carbon 6 corresponds to the benzylic methylene group (


).[1] The modification /i...6D2 confirms the 3,3-

labeling pattern.[1][2]

Part 2: Synthesis & Manufacturing Logic

The synthesis of this compound is best approached via the Acetamidomalonate Pathway .[1] This route is preferred over enzymatic resolution or Erlenmeyer azlactone synthesis for this specific isotopologue because it allows for the direct introduction of the pre-labeled


-benzyl moiety into a glycine equivalent, ensuring high isotopic fidelity without scrambling.[1][2]
Retrosynthetic Analysis

The molecule is disconnected at the


-

carbon bond.[1][2]
  • Synthon A: Benzyl-d7 chloride (Electrophile).[1][2]

  • Synthon B: Diethyl acetamidomalonate (Nucleophile/Glycine equivalent).[1][2]

Step-by-Step Protocol
  • Nucleophile Formation: Diethyl acetamidomalonate (DEAM) is treated with Sodium Ethoxide (NaOEt) in absolute ethanol to generate the sodiomalonate enolate.[1][2]

  • Alkylation: Benzyl-d7 chloride (commercially available or synthesized from Toluene-d8) is added.[1][2] The

    
     integrity is preserved as the benzylic position is not activated for exchange under these conditions.
    
  • Hydrolysis & Decarboxylation: The intermediate is subjected to acidic hydrolysis (HCl/

    
    ).[1][2] This step simultaneously:
    
    • Cleaves the ethyl esters.[1][2]

    • Removes the acetyl protecting group.[1][2]

    • Decarboxylates the gem-dicarboxylic acid to yield the racemic amino acid.[1][2]

Synthetic Pathway Diagram

Synthesis Figure 1: Acetamidomalonate synthesis route ensuring retention of the d7 label. Pre1 Benzyl-d7 Chloride (C6D5-CD2-Cl) Inter Intermediate: Acetamido-benzyl-d7-malonate Pre1->Inter Pre2 Diethyl Acetamidomalonate (DEAM) Pre2->Inter 1. NaOEt/EtOH 2. + Pre1 (Alkylation) Final This compound (Racemic Product) Inter->Final HCl / Reflux (-CO2, -EtOH, -AcOH)

Part 3: Analytical Validation & Applications

Mass Spectrometry: The "Shift" Logic

In LC-MS/MS proteomics and metabolomics, this molecule serves as an ideal Stable Isotope Labeled Internal Standard (SIL-ISTD) .[1]

  • Interference Removal: Natural phenylalanine has a monoisotopic mass of 165.08 Da.[1][2] The

    
     analog appears at 172.14 Da.[1][2] This +7 Da shift prevents "crosstalk" from naturally occurring C13 isotopes (M+1, M+2) of the analyte.[1][2]
    
  • Fragmentation Specificity: Under Collision Induced Dissociation (CID), Phenylalanine typically loses the amino-acid backbone to form a Tropylium ion (

    
    ).[1][2]
    
    • Unlabeled Phe:

      
       (Tropylium).[2]
      
    • d7-Phe:

      
       (Tropylium-d7).[1]
      
    • The shift of the fragment ion from 91 to 98 confirms the presence of the fully deuterated benzyl group.[1][2]

Quantitative Data Summary
PropertyUnlabeled PhenylalanineThis compound
Parent Ion

166.1173.1
Primary Fragment 120.1 (Immonium)127.1 (Immonium-d7)
Secondary Fragment 91.1 (Tropylium)98.1 (Tropylium-d7)
Retention Time


(Slight deuterium isotope effect)
LC-MS/MS Workflow Diagram

MS_Workflow Figure 2: LC-MS/MS quantification workflow using DL-Phenyl-d7 as an Internal Standard. Sample Biological Sample (Serum/Urine) Extract Protein Precipitation & Extraction Sample->Extract Spike Spike ISTD: DL-Phenyl-d7 Spike->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Co-elution (minimal shift) Data Quantification Ratio: Area(Analyte) / Area(ISTD) MS->Data m/z 166->120 (Phe) m/z 173->127 (ISTD)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13000995, Phenylalanine-d5. Retrieved from [Link][2]

  • Curtius, H. C., Völlmin, J. A., & Baerlocher, K. (1972). The use of deuterated phenylalanine for the elucidation of the phenylalanine-tyrosine metabolism.[1][2][5] Clinica Chimica Acta, 37, 277-285.[1][2][5] Retrieved from [Link]

  • Rozman, M. (2003). Kinetics of gas-phase hydrogen/deuterium exchange and gas-phase structure of protonated phenylalanine.[1][2] Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

What is DL-Phenyl-D5-alanine-3,3-D2 used for in research

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, experimental applications, and mechanistic utility of DL-Phenyl-D5-alanine-3,3-D2 (Phenylalanine-d7). It is designed for analytical chemists and enzymologists requiring high-precision internal standards or mechanistic probes.

Advanced Applications in Quantitative Metabolomics & Mechanistic Enzymology

Executive Summary

This compound (CAS: 74228-83-4) is a stable isotope-labeled isotopologue of phenylalanine characterized by a total mass shift of +7 Daltons (


).[1][2][3][4][5] It features a fully deuterated phenyl ring (

) and a deuterated

-carbon (

).

While biologically active systems exclusively utilize L-phenylalanine, this racemic (DL) isotopologue serves two critical functions in research:

  • Cost-Efficient Internal Standard: In non-chiral LC-MS/MS workflows (e.g., PKU screening), the DL-form co-elutes with endogenous L-phenylalanine, providing robust quantification at a fraction of the cost of enantiopure standards.

  • Mechanistic Probe: The specific labeling at the 3,3-position (

    
    -carbon) allows for the precise measurement of Kinetic Isotope Effects (KIE) in enzymes that process the alanyl side chain, such as Phenylalanine Ammonia Lyase (PAL).
    

Chemical Specifications & Physical Properties[6]

ParameterSpecification
Chemical Name This compound
Synonyms Phenylalanine-d7; (±)-Phenyl-d5-alanine-3,3-d2
CAS Number 74228-83-4 (Specific to DL-d7 form)
Molecular Formula

Molecular Weight 172.23 g/mol (vs. 165.19 g/mol for unlabeled)
Isotopic Purity

98 atom % D
Mass Shift +7 Da (

)
Solubility Soluble in water, dilute acid/base; slightly soluble in ethanol

Core Application I: Clinical Metabolomics (PKU Monitoring)

The primary application of this compound is as an Internal Standard (IS) for the quantification of phenylalanine in Dried Blood Spots (DBS) or plasma. This is critical for diagnosing and monitoring Phenylketonuria (PKU) , a metabolic disorder caused by Phenylalanine Hydroxylase (PAH) deficiency.[6]

Why this compound?
  • Mass Resolution: The +7 Da shift places the IS signal (

    
     173) well beyond the natural isotopic envelope of endogenous phenylalanine (
    
    
    
    166), eliminating "cross-talk" and improving signal-to-noise ratios compared to +1 or +3 standards.
  • Chromatographic Behavior: On standard Reverse-Phase (C18) columns, the D- and L-isomers co-elute. Since the mass spectrometer quantifies the total area under the peak, the racemic IS perfectly tracks the endogenous L-phenylalanine retention time and ionization efficiency.

Protocol: High-Throughput LC-MS/MS Quantification

Objective: Quantify Phenylalanine in DBS using Isotope Dilution Mass Spectrometry (IDMS).

Reagents:

  • Extraction Buffer: 80:20 Methanol:Water + 0.1% Formic Acid.

  • Internal Standard Solution: 10 µM this compound in Extraction Buffer.

Workflow:

  • Sample Prep: Punch a 3.2 mm disc from the DBS card into a 96-well plate.

  • Extraction: Add 100 µL of Internal Standard Solution .

  • Incubation: Shake at 600 rpm for 20 minutes at room temperature.

  • Clarification: Centrifuge at 3,000 x g for 5 minutes. Transfer supernatant to a fresh plate.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column.

MS/MS Parameters (Positive ESI):

  • Precursor Ion (

    
    ): 
    
    
    
    173.1
    
    
  • Product Ion (

    
    ): 
    
    
    
    127.1 (Loss of
    
    
    , retaining the
    
    
    label).
  • Note: Unlabeled Phenylalanine transition is

    
    .
    
Diagram: LC-MS/MS Analytical Workflow

LCMS_Workflow DBS Dried Blood Spot (Patient Sample) Extract Extraction (+ DL-Phe-d7 IS) DBS->Extract Methanol LC HPLC Separation (C18 Column) Extract->LC Inject ESI Electrospray Ionization LC->ESI Co-elution Q1 Q1 Filter (Select m/z 173) ESI->Q1 [M+H]+ CID Collision Cell (Fragmentation) Q1->CID Q3 Q3 Filter (Select m/z 127) CID->Q3 -HCOOH Data Quantification (Ratio Endogenous/IS) Q3->Data

Caption: Workflow for PKU screening. The D7-labeled standard co-elutes with patient phenylalanine, correcting for matrix effects and ionization suppression.

Core Application II: Mechanistic Enzymology (KIE Studies)

In enzymology, this compound serves as a probe for Kinetic Isotope Effects (KIE) . The specific deuteration at the


-carbon (3,3-position) is crucial for studying enzymes that catalyze elimination or substitution reactions at this site, such as Phenylalanine Ammonia Lyase (PAL) .
Mechanism: Probing Beta-Elimination

PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. The reaction mechanism involves the abstraction of a proton from the


-carbon (

).
  • Primary KIE: If the

    
     bond cleavage is the rate-limiting step, substituting Hydrogen with Deuterium (using the 3,3-D2 label) will significantly slow down the reaction rate (
    
    
    
    ).
  • Secondary KIE: The Ring-D5 label can be used to probe changes in hybridization (

    
     vs 
    
    
    
    ) of the aromatic ring during the formation of intermediates (e.g., Friedel-Crafts-like attack).

Experimental Setup:

  • Substrate: this compound (Note: PAL is stereospecific for L-Phe; the D-isomer in the racemic mixture acts as an inert bystander or competitive inhibitor, which must be accounted for in

    
     calculations).
    
  • Reaction: Incubate enzyme with varying concentrations of labeled vs. unlabeled substrate.

  • Detection: Monitor the formation of Cinnamic Acid (absorbance at 290 nm) or Deuterated Cinnamic Acid (via MS).

  • Calculation: Determine

    
     and 
    
    
    
    for both isotopologues to calculate the KIE.
Diagram: Phenylalanine Ammonia Lyase (PAL) Mechanism

PAL_Mechanism Substrate L-Phenylalanine-d7 (Beta-D2, Ring-D5) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme PAL Enzyme (MIO Prosthetic Group) Enzyme->Complex Transition Transition State (C-D Bond Cleavage) Complex->Transition Rate Limiting Step? Product Trans-Cinnamic Acid-d6 (+ ND3) Transition->Product Primary KIE Observed Note The 3,3-D2 label directly probes the beta-proton abstraction step. Note->Transition

Caption: Mechanistic pathway of PAL. The 3,3-D2 label allows researchers to determine if beta-proton abstraction is the rate-limiting step.

Quality Assurance & Handling

To ensure data integrity, the following handling protocols must be observed:

  • Chiral Separation Awareness: If using a chiral column (e.g., Crownpak CR+), the DL-mixture will resolve into two distinct peaks. For quantification, integrate only the L-isomer peak of the standard if the biological target is L-Phe, or use the total area if the method is validated for total Phe.

  • Isotopic Exchange: The deuterium atoms on the phenyl ring and the

    
    -carbon are non-exchangeable under physiological conditions. However, exposure to strong acids/bases at high temperatures (e.g., protein hydrolysis conditions >110°C) may lead to minor back-exchange.
    
  • Storage: Store at -20°C. The compound is stable for >2 years if kept dry.

References

  • Matalon, R., et al. (1982). "The use of deuterated phenylalanine for the in vivo assay of phenylalanine hydroxylase activity in children." Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • Yuan, L., et al. (2021).[7] "A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots."[7] Clinical Biochemistry. Retrieved from [Link]

  • Hermes, J. D., et al. (1985).[8] "Use of nitrogen-15 and deuterium isotope effects to determine the chemical mechanism of phenylalanine ammonia-lyase."[8][9] Biochemistry. Retrieved from [Link]

  • Qmx Laboratories. (n.d.). This compound Product Specifications. Retrieved from [Link]

Sources

The Stability and Integrity of Deuterated Phenylalanine in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Deuterated phenylalanine (e.g., L-Phenylalanine-d5, d8) is a critical reagent in quantitative proteomics (SILAC), metabolic tracing, and pharmacokinetic modulation.[1] Its utility hinges on the stability of the carbon-deuterium (C-D) bond against isotopic exchange and metabolic cleavage.[1] This guide provides a comprehensive technical analysis of its stability profile, offering evidence-based protocols for preparation, storage, and validation to ensure experimental integrity.[1]

Part 1: Physicochemical Stability & Isotopic Integrity[1]

The stability of deuterated phenylalanine in solution is governed by two distinct factors: Chemical Stability (resistance to degradation) and Isotopic Integrity (resistance to Hydrogen/Deuterium exchange).[1]

The Deuterium Effect and Bond Strength

The primary advantage of deuterated phenylalanine lies in the Kinetic Isotope Effect (KIE).[1] The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope.[1]

  • Bond Dissociation Energy (BDE): A C-D bond is approximately 1.2–1.5 kcal/mol stronger than a C-H bond.[1]

  • Implication: This increased stability renders the molecule more resistant to oxidative cleavage and radical attack, a property exploited in drug design to extend half-life (Gant, 2014).[1]

Isotopic Exchange (H/D Exchange)

Not all deuterium atoms in a labeled molecule are equally stable.[1]

  • Labile Protons (Exchangeable): Deuterium on the amine (-ND2) and carboxyl (-COOD) groups will exchange instantaneously with solvent protons (H2O) upon dissolution.[1] This is a thermodynamic inevitability and does not indicate product degradation.

  • Non-Labile Protons (Stable): Deuterium atoms on the phenyl ring (aromatic) and the

    
    -carbon are non-exchangeable under physiological conditions (pH 2–8, <40°C).[1]
    
    • Risk Factor:[1] Extreme acidic conditions (e.g., trifluoromethanesulfonic acid) or transition metal catalysts (Pd/C) can induce aromatic exchange (Maegawa et al., 2005).[1]

Chemical Degradation Risks[1]
  • Oxidation: The primary degradation pathway for phenylalanine in solution is oxidation to Tyrosine (hydroxylation) via hydroxyl radicals (

    
    ).[1] This forms ortho-, meta-, and para- Tyrosine isomers.
    
  • Racemization: At high pH (>10) or elevated temperatures, the

    
    -proton can abstract, leading to conversion from L-Phe to D-Phe.[1]
    
Visualization: The Stability Landscape

StabilityLandscape cluster_chemical Chemical Risks cluster_isotopic Isotopic Integrity Phe Deuterated Phenylalanine Oxidation Oxidation (-> Tyrosine) Phe->Oxidation UV Light / Radical Stress Racemization Racemization (L -> D Isomer) Phe->Racemization pH > 10 / High Temp Labile Labile Exchange (NH2/COOH -> Instant) Phe->Labile In H2O Solvent Stable Core Stability (Ring/Alpha -> Robust) Phe->Stable Physiological Conditions

Figure 1: Factors influencing the physicochemical stability of deuterated phenylalanine.[1] Labile protons exchange instantly, while the carbon skeleton remains robust unless subjected to extreme pH or oxidative stress.[1]

Part 2: Biological Stability & Metabolic Fate[1]

In biological systems (cell culture or in vivo), stability is defined by enzymatic resistance.[1]

Metabolic Resistance (The KIE Advantage)

Metabolic enzymes, particularly Cytochrome P450s and Phenylalanine Hydroxylase (PAH), often require C-H bond cleavage as a rate-limiting step.[1]

  • Mechanism: Replacing H with D at the site of metabolism increases the activation energy required for bond cleavage.[1]

  • Outcome: Deuterated analogs often exhibit a reduced rate of metabolism (metabolic switching), leading to higher systemic exposure or prolonged half-life (Kushner et al., 1999).[1]

The "Phe-to-Tyr" Conversion in SILAC

In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a common artifact is the biological conversion of heavy Phenylalanine to heavy Tyrosine.[1]

  • The Problem: If cells are starved of Tyrosine, they may upregulate PAH to convert the labeled Phe into labeled Tyr.[1] This splits the heavy signal across two amino acids, complicating mass spectrometry quantification.[1]

  • Mitigation: Ensure culture media contains excess unlabeled Tyrosine to suppress this enzymatic pathway (Ong et al., 2002).[1]

Visualization: Metabolic Pathways

MetabolicFate Phe_D L-Phenylalanine-d5 (Substrate) PAH Phenylalanine Hydroxylase (PAH) Phe_D->PAH Enzymatic Attack Prot_Inc Protein Incorporation (Target) Phe_D->Prot_Inc Translation (Desired Path) Tyr_D L-Tyrosine-d5 (Metabolite) PAH->Tyr_D Hydroxylation (Slower via KIE) Excess_Tyr Excess Unlabeled Tyrosine Excess_Tyr->PAH Feedback Inhibition

Figure 2: Metabolic fate of deuterated phenylalanine.[1] The primary risk is conversion to Tyrosine, which can be mitigated by KIE (slower reaction) or feedback inhibition via media supplementation.[1]

Part 3: Preparation & Storage Protocols[1]

To maintain stability, strict adherence to preparation protocols is required.[1] The following workflow minimizes oxidation and hydrolytic risks.

Stock Solution Preparation (100 mM)

Reagents:

  • L-Phenylalanine-d5 (or similar)[2]

  • Milli-Q Water (18.2 MΩ·cm) or 0.1 M HCl (improves solubility)[1]

  • 0.22 µm PES Syringe Filter (low protein binding)[1]

Protocol:

  • Weighing: Weigh the isotope powder in a low-humidity environment.

  • Dissolution:

    • Phe solubility in water is ~29 mg/mL (approx. 175 mM) at 25°C.[1]

    • Recommendation: Dissolve in dilute acid (0.1 M HCl) if concentrations >100 mM are required, or to ensure rapid dissolution.[1]

  • Sterilization: Filter immediately through a 0.22 µm PES filter.[1] Do not autoclave, as high heat can induce racemization or degradation.[1]

  • Aliquoting: Dispense into light-protective (amber) microtubes.

Storage Conditions
StateTemperatureStability DurationNotes
Powder Room Temp / 4°C> 5 YearsKeep desiccated and dark.
Solution 4°C2–4 WeeksProne to microbial growth if not sterile.
Solution -20°C6–12 MonthsBest Practice. Avoid freeze-thaw.
Solution -80°C> 2 YearsFor long-term archiving.
Visualization: Preparation Workflow

PrepWorkflow Step1 1. Weigh Powder (Low Humidity) Step2 2. Dissolve (0.1 M HCl or H2O) Step1->Step2 Step3 3. Sterile Filter (0.22 µm PES) Step2->Step3 Step4 4. Aliquot (Amber Tubes) Step3->Step4 Step5 5. Store (-20°C or -80°C) Step4->Step5

Figure 3: Optimized workflow for preparing stable stock solutions of deuterated phenylalanine.

Part 4: Analytical Validation

Trust but verify. Before committing expensive isotopes to a long-term study, validate the stability of your stock solution.[1]

Mass Spectrometry (LC-MS/MS)

This is the gold standard for detecting degradation.[1]

  • Method: Dilute stock 1:1000 and run a standard reverse-phase gradient (C18 column).

  • Checkpoints:

    • Parent Ion: Verify the M+n peak (e.g., Phe-d5 m/z = 171.1 vs. native 166.1).[1]

    • Purity: Look for peaks at +16 Da (Tyrosine formation) or -17 Da (loss of ammonia).[1]

    • Isotopic Enrichment: Ensure the isotopic envelope matches the certificate of analysis (e.g., <1% M+4).[1]

Nuclear Magnetic Resonance (NMR)

Useful for detecting H/D exchange on the ring.[1]

  • Method: Proton NMR (

    
    H-NMR).[1]
    
  • Observation: A fully deuterated phenyl ring should show no signal in the aromatic region (7.1–7.4 ppm).[1] The appearance of peaks here indicates isotopic exchange or contamination.[1]

References

  • Gant, T. G. (2014).[1] Using deuterium in drug discovery: leaving the validation in the dust. Journal of Medicinal Chemistry, 57(9), 3595-3611.[1] Link[1]

  • Kushner, D. J., Baker, A., & Dunstall, T. G. (1999).[1] Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology, 77(2), 79-88.[1] Link[1]

  • Maegawa, T., Akashi, A., Esaki, H., et al. (2005).[1] Efficient and selective deuteration of phenylalanine derivatives catalyzed by Pd/C. Synlett, 2005(5), 845-847.[1] Link

  • Ong, S. E., Blagoev, B., Kratchmarova, I., et al. (2002).[1] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1][3] Molecular & Cellular Proteomics, 1(5), 376-386.[1] Link

  • Vertex Pharmaceuticals. (2020).[1] Deuterated CFTR Modulators.[1] (Example of industrial application of deuterated stability). Link

Sources

Technical Guide: Synthesis of DL-Phenyl-D5-alanine-3,3-D2

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis pathways for DL-Phenyl-D5-alanine-3,3-D2 Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Strategic Overview

This compound (also referred to as Phenylalanine-d7) is a critical stable isotope-labeled internal standard used in quantitative proteomics, metabolomics, and pharmacokinetic studies. Its specific isotopic signature—a fully deuterated phenyl ring (


) and a fully deuterated 

-carbon (

)—provides a mass shift of +7 Da relative to the unlabeled isotopologue.

This specific labeling pattern (


-ring, 

-

,

-

) is chemically robust. Unlike the

-proton, which can be susceptible to exchange in biological systems or under harsh basic conditions, the deuterium atoms on the phenyl ring and the

-position are metabolically and chemically stable, ensuring high data integrity during Mass Spectrometry (MS) analysis.

This guide details the Acetamidomalonate Pathway , the industry "gold standard" for synthesizing racemic (


) amino acids with precise isotopic placement. This modular approach allows for the independent construction of the deuterated side chain before coupling, preventing isotope scrambling.

Retrosynthetic Analysis

To achieve the target structure This compound , we disconnect the molecule at the


-

bond. This reveals two key synthons:
  • The Nucleophilic Glycine Equivalent: Derived from Diethyl Acetamidomalonate (DEAM). This fragment provides the

    
    -carbon, the amine, the carboxylic acid, and the 
    
    
    
    -proton (from the hydrolytic workup).
  • The Electrophilic Side Chain: Benzyl-d7 bromide (

    
    ). This fragment provides the deuterated phenyl ring and the deuterated 
    
    
    
    -carbon.
Pathway Logic Visualization

Retrosynthesis Target This compound (C6D5-CD2-CH(NH2)COOH) DEAM Diethyl Acetamidomalonate (Source of α-C and α-H) Target->DEAM Hydrolysis & Decarboxylation BenzylBr Benzyl-d7 Bromide (C6D5-CD2-Br) Target->BenzylBr Alkylation

Figure 1: Retrosynthetic disconnection showing the convergence of the acetamidomalonate core and the deuterated benzyl precursor.

Core Protocol: The Acetamidomalonate Route

Phase 1: Synthesis of Precursor (Benzyl-d7 Bromide)

The commercially available starting material is often Benzoic Acid-d5 (


). Direct reduction with Lithium Aluminum Deuteride (

) is required to install the two deuterium atoms at the benzylic position.
Step 1.1: Reduction to Benzyl Alcohol-d7

Reaction:



  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Reagent Prep: Suspend Lithium Aluminum Deuteride (

    
    , 1.2 eq)  in anhydrous Tetrahydrofuran (THF).
    
  • Addition: Dissolve Benzoic Acid-d5 in anhydrous THF. Add dropwise to the

    
     suspension at 0°C.
    
    • Note: The acid proton will quench some hydride; ensure excess

      
       is calculated.
      
  • Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the carboxylate to the alcohol.

  • Quench: Cool to 0°C. Perform a Fieser workup (add

    
     or 
    
    
    
    carefully) to precipitate aluminum salts.
    • Critical: Use

      
       for the quench if ultra-high isotopic purity is required, though 
      
      
      
      is acceptable here as the exchangeable alcohol proton is irrelevant.
  • Isolation: Filter salts, dry organic layer over

    
    , and concentrate in vacuo.
    
  • Yield: Expect >90% of Benzyl Alcohol-d7 .

Step 1.2: Bromination to Benzyl-d7 Bromide

Reaction:



  • Setup: Place Benzyl Alcohol-d7 in a flask under

    
     at 0°C.
    
  • Bromination: Add Phosphorus Tribromide (

    
    , 0.4 eq)  dropwise.
    
    • Mechanism:[1][2][3][4][5]

      
       converts the hydroxyl group into a good leaving group, followed by 
      
      
      
      displacement by bromide.
  • Workup: Stir for 2 hours. Quench with ice water. Extract with diethyl ether. Wash with saturated

    
     and brine.
    
  • Purification: Dry over

    
     and concentrate. The product, Benzyl-d7 Bromide , is a lachrymator—handle in a fume hood.
    
Phase 2: Amino Acid Assembly (Coupling)

This phase couples the deuterated side chain to the glycine scaffold.

Reaction:



  • Enolate Formation:

    • Dissolve Sodium metal (1.1 eq) in absolute ethanol to generate Sodium Ethoxide (

      
      ).
      
    • Add Diethyl Acetamidomalonate (DEAM, 1.0 eq) . Stir for 30 minutes at room temperature. The solution will turn clear as the enolate forms.

  • Alkylation:

    • Add Benzyl-d7 Bromide (1.0 eq) dropwise to the enolate solution.

    • Heat to reflux for 3–5 hours.

    • Monitoring: Monitor by TLC (silica, EtOAc/Hexane). The disappearance of the bromide indicates completion.

  • Isolation of Intermediate:

    • Cool the mixture. Filter off the precipitated Sodium Bromide (

      
      ).
      
    • Concentrate the filtrate to obtain the crude Diethyl

      
      -acetamido-
      
      
      
      -(benzyl-d7)malonate
      .
    • Crystallization:[5] Recrystallize from ethanol/water if high purity is needed before hydrolysis.

Phase 3: Hydrolysis and Decarboxylation

The final step removes the protecting groups (acetyl and ethyl esters) and the extra carboxyl group.

Reaction:



  • Hydrolysis:

    • Suspend the intermediate in 6M Hydrochloric Acid (HCl) .

    • Reflux vigorously for 12–24 hours.

    • Mechanism:[1][2][3][4][5] Acid-catalyzed hydrolysis converts the ethyl esters to free acids and the acetamide to the free amine. The resulting substituted malonic acid spontaneously decarboxylates at reflux temperatures.

    • Isotope Control: Because the solvent is

      
      , the proton incorporated at the 
      
      
      
      -position (C2) will be Hydrogen (
      
      
      ), not Deuterium. This correctly yields the 3,3-D2 isotopologue.
  • Isolation:

    • Concentrate the reaction mixture to dryness to remove excess HCl, acetic acid, and water.

    • The residue is This compound Hydrochloride .

  • Free Base Generation (Optional):

    • Dissolve in minimal water. Adjust pH to ~6 (isoelectric point) using Ammonium Hydroxide (

      
      ) or Propylene Oxide.
      
    • Filter the precipitated white solid. Wash with cold water and ethanol.

Quantitative Data & Process Summary

ParameterSpecificationNotes
Starting Material Benzoic Acid-d5 (

)
Source of Ring-D5
Reducing Agent

Source of Beta-D2
Alpha-Source Diethyl AcetamidomalonateSource of Alpha-C and Alpha-H
Yield (Overall) 45% - 60%Typical for 3-step sequence
Isotopic Enrichment > 98 atom % DDependent on precursor purity
Chemical Purity > 98%Validated by HPLC/NMR
Workflow Diagram

SynthesisWorkflow Start Benzoic Acid-d5 Step1 Reduction (LiAlD4, THF) Start->Step1 Inter1 Benzyl Alcohol-d7 Step1->Inter1 Step2 Bromination (PBr3) Inter1->Step2 Inter2 Benzyl-d7 Bromide Step2->Inter2 Step3 Alkylation (DEAM, NaOEt, EtOH) Inter2->Step3 Inter3 Blocked Intermediate Step3->Inter3 Step4 Hydrolysis/Decarboxylation (6M HCl, Reflux) Inter3->Step4 Final This compound Step4->Final

Figure 2: Step-by-step synthesis workflow from Benzoic Acid-d5 to the final amino acid.

Quality Control & Validation

To ensure the synthesized material meets the rigorous standards of a reference material, the following validation steps are mandatory.

Nuclear Magnetic Resonance (NMR)[10]
  • 1H NMR (D2O/DCl):

    • Aromatic Region (7.1–7.4 ppm): Should be silent (no signals) due to

      
       labeling. Residual signal indicates incomplete ring deuteration.
      
    • Beta Region (3.0–3.3 ppm): Should be silent due to

      
       labeling.
      
    • Alpha Region (~4.0 ppm): Should show a singlet . In unlabeled phenylalanine, this is a doublet of doublets (coupling to

      
      -protons). The loss of coupling confirms the deuteration of the 
      
      
      
      -position.
  • 13C NMR:

    • Observe carbon signals with C-D coupling (triplets/multiplets) for the aromatic and

      
      -carbons.
      
Mass Spectrometry (MS)[9]
  • Technique: LC-MS/MS or GC-MS (after derivatization).

  • Target Mass: M+7 shift relative to native Phenylalanine.

  • Isotopic Distribution: Check for M+6 (incomplete D incorporation) or M+8 (accidental

    
    -D incorporation). The M+7 peak should account for >99% of the isotopic envelope.
    

References

  • BenchChem . Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis. Retrieved from

  • Organic Syntheses . Diethyl Acetamidomalonate. Org. Synth. 1960, 40, 21. Retrieved from

  • Cayman Chemical . DL-Phenyl-d5-alanine Product Information. Retrieved from

  • National Institutes of Health (NIH) - PubChem . Phenylalanine-d5 Compound Summary. Retrieved from [6]

  • Sigma-Aldrich .[7] L-Phenyl-d5-alanine-2,3,3-d3 Product Specification. Retrieved from

Sources

Methodological & Application

Application Note: Preparation and Validation of DL-Phenyl-D5-alanine-3,3-D2 Internal Standard for LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the preparation, handling, and validation of DL-Phenyl-D5-alanine-3,3-D2 (Phe-d7) as an internal standard for the quantification of Phenylalanine in biological matrices. While Phenylalanine-d5 is commonly used, the Phe-d7 variant (ring-d5 +


-carbon-d2) offers superior isotopic separation (+7 Da), eliminating potential interference from naturally occurring 

isotopes of the analyte, particularly in high-concentration samples typical of Phenylketonuria (PKU) screening.

This guide synthesizes guidelines from the FDA Bioanalytical Method Validation Guidance (2018) and CLSI C62-A , focusing on solubility challenges, isotopic stability, and preventing "crosstalk" between analyte and standard.

Compound Profile & Rationale

Chemical Specifications
ParameterSpecification
Compound Name This compound
Abbreviation Phe-d7
Chemical Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight ~172.23 g/mol (Calculated)
Isotopic Enrichment

98% atom D
Stereochemistry Racemic (DL).[1] Note: In achiral LC methods, this co-elutes with L-Phe.
Solubility Profile Sparingly soluble in water; Soluble in dilute acid (0.1 N HCl).
The "Mass Shift" Advantage

In mass spectrometry, "crosstalk" occurs when the isotopic envelope of the analyte overlaps with the internal standard.

  • Natural Phe (M+0): 165.2 Da.[2]

  • Phe-d5 (M+5): 170.2 Da.[3]

  • Phe-d7 (M+7): 172.2 Da.

Scientific Insight: At high physiological concentrations of Phenylalanine (e.g., PKU patients >1200 µM), the M+5 isotope abundance of natural Phe can be significant enough to contribute signal to a Phe-d5 channel. Using Phe-d7 shifts the mass window further (+7 Da), rendering natural isotopic interference statistically negligible.

Reagents and Equipment

  • Solvent A (Dissolution): 0.1 N Hydrochloric Acid (HCl), LC-MS Grade. Critical for stability and solubility.

  • Solvent B (Dilution): Methanol (MeOH), LC-MS Grade.

  • Water: 18.2 MΩ·cm (Type I).

  • Weighing: Analytical balance readable to 0.01 mg (e.g., Mettler Toledo XPR).

  • Storage: Amber borosilicate glass vials (silanized preferred to minimize adsorption).

Protocol: Stock & Working Solution Preparation[6]

Phase 1: Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, concentrated master stock. Phenylalanine is hydrophobic; dissolving directly in neutral water is slow and risks precipitation.

  • Equilibration: Allow the Phe-d7 vial to reach room temperature (20-25°C) before opening to prevent condensation.

  • Gravimetry: Weigh approximately 5.0 mg of Phe-d7 powder into a tared 10 mL amber volumetric flask. Record the exact mass (e.g., 5.03 mg).

  • Dissolution (The Acidic Switch):

    • Add 3 mL of 0.1 N HCl .

    • Why? Protonation of the amine group (

      
      ) significantly enhances solubility compared to neutral water.
      
    • Vortex for 60 seconds. Sonication is permitted (max 5 mins) if crystals persist.

  • Volume Adjustment: Dilute to volume (10 mL) with Milli-Q Water .

    • Final Solvent Composition: ~0.03 N HCl.

  • Calculated Conc:

    
    .
    
Phase 2: Working Internal Standard (WIS)

Objective: Prepare the daily spiking solution.

  • Diluent: 50:50 Methanol:Water (v/v).

    • Note: Do not use 100% organic solvent, as it may cause precipitation of the amino acid salts.

  • Dilution: Dilute the Primary Stock to a target concentration of 10 µM (or approx. 1.7 µg/mL).

    • Example: Transfer 172 µL of Stock (1 mg/mL) into 100 mL of Diluent.

  • Storage: Store Primary Stock at -20°C (Stable for 6 months). Store WIS at 4°C (Stable for 1 week).

Workflow Visualization

The following diagram illustrates the critical decision points in the preparation workflow.

Phe-d7_Preparation_Workflow Start Start: Phe-d7 Powder Weigh Weigh ~5mg (Record Exact Mass) Start->Weigh Solvent_Choice Select Solvent Weigh->Solvent_Choice Acid_Route 0.1 N HCl (Recommended) Solvent_Choice->Acid_Route Enhance Solubility Water_Route Pure Water (High Risk) Solvent_Choice->Water_Route Slow Dissolution Dissolve Vortex 60s Sonicate <5 min Acid_Route->Dissolve Water_Route->Dissolve Check_Clear Solution Clear? Dissolve->Check_Clear Check_Clear->Solvent_Choice No (Precipitate) Stock_Final Primary Stock (1 mg/mL) Store -20°C Check_Clear->Stock_Final Yes Dilute_WIS Dilute to Working Std (50:50 MeOH:H2O) Stock_Final->Dilute_WIS

Figure 1: Critical workflow for Phe-d7 solubilization. Note the preference for acidic conditions to ensure complete dissolution.

LC-MS/MS Application Parameters

To utilize Phe-d7 effectively, the Mass Spectrometer must be tuned to the specific transitions created by the 7 deuterium atoms.

MRM Transitions

Mechanism: Electrospray Ionization (ESI) in Positive Mode. Fragmentation: Loss of Formic Acid (HCOOH, 46 Da) from the carboxyl group.

  • Note: The deuteriums are located on the phenyl ring (5) and the

    
    -carbon (2). The carboxyl group contains no non-exchangeable deuteriums, so the neutral loss is standard.
    
CompoundPrecursor Ion

Product IonCollision Energy (eV)Dwell Time (ms)
L-Phenylalanine 166.1120.115-2050
Phe-d7 (IS) 173.2 127.2 15-2050
Isotopic Integrity Check

Before running clinical samples, you must validate that your Phe-d7 IS does not contribute signal to the analyte channel (166.1 > 120.1).

  • Inject a Zero Sample (Matrix + IS only).

  • Monitor the 166.1 > 120.1 channel.

  • Acceptance Criteria: The integrated area in the analyte channel must be

    
     of the LLOQ (Lower Limit of Quantitation) area.
    
    • If signal exists: Check for "back-exchange" (see Troubleshooting) or isotopic impurity in the source material.

Validation Logic (Self-Validating System)

The following logic gate ensures the Internal Standard is performing correctly during batch analysis.

IS_Validation_Logic Input Acquire Batch Data Check_RT IS Retention Time Shift < 0.2 min? Input->Check_RT Check_Area IS Peak Area Within 50-150% of Mean? Check_RT->Check_Area Yes Fail_RT FAIL: Check Column/Pump Check_RT->Fail_RT No Pass Batch Accepted Check_Area->Pass Yes Fail_Area FAIL: Check Extraction/Injection Check_Area->Fail_Area No

Figure 2: Automated decision tree for Internal Standard acceptance during batch analysis.

Troubleshooting & Scientific Nuances

Deuterium Exchange (Back-Exchange)

While the ring deuteriums (


) are highly stable, the 

-carbon deuteriums (

) are generally stable but can undergo exchange under extreme pH or temperature conditions over long periods.
  • Preventive Measure: Keep stock solutions acidic (pH < 3) or neutral. Avoid storing in highly alkaline buffers (pH > 9).

Solubility Issues

If the stock solution appears cloudy:

  • Do not filter immediately (this removes the standard).

  • Add dilute HCl dropwise until clear.

  • If using 100% Acetonitrile as a crashing solvent in the method, ensure the WIS contains at least 20% water to prevent the IS from precipitating before it mixes with the sample.

Chiral Considerations

Since the material is DL (racemic) and biological Phe is L :

  • Achiral Columns (C18): DL-Phe-d7 will appear as a single peak co-eluting with L-Phe. This is acceptable.

  • Chiral Columns: DL-Phe-d7 will split into two peaks. You must integrate the L-isomer peak of the IS to match the analyte, or sum both if the ratio is constant.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4][5] (2018).[4] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 994, Phenylalanine. (Accessed 2023). Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI).C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. (2014).
  • Isotope Distribution Logic: NIST Atomic Weights and Isotopic Compositions for All Elements. Available at: [Link]

Sources

LC-MS/MS method for phenylalanine quantification using D7 standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of Phenylalanine in Human Plasma via LC-MS/MS using D7-Phenylalanine Internal Standard

Executive Summary

Objective: To establish a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of L-Phenylalanine (Phe) in human plasma. Significance: Accurate Phe monitoring is critical for the management of Phenylketonuria (PKU), a metabolic disorder where Phe accumulation leads to neurological damage.[1] Methodological Advantage: This protocol utilizes L-Phenylalanine-D7 (Ring-D5, 3,3-D2) as a stable isotope-labeled internal standard (SIL-IS). While D5 and D6 standards are common, D7 provides superior mass spectral resolution from the natural M+6 isotope of endogenous Phenylalanine, thereby eliminating "cross-talk" interference in high-concentration samples—a frequent challenge in PKU monitoring.

Mechanistic Insight & Experimental Logic

The Choice of D7-Phenylalanine

In Isotope Dilution Mass Spectrometry (IDMS), the internal standard must behave identically to the analyte during extraction and chromatography but remain spectrally distinct.

  • Why not D5? Natural Phenylalanine has a small but non-negligible abundance of heavy isotopes. At the high physiological concentrations seen in PKU patients (>1200 µM), the M+5 and M+6 isotopic envelope of natural Phe can spill over into the detection window of D5-Phe, artificially inflating the IS signal and skewing quantification.

  • The D7 Solution: A mass shift of +7 Da (Precursor m/z 173.1) moves the IS channel safely beyond the isotopic envelope of the analyte, ensuring that the signal measured in the IS channel is purely from the added standard.

Fragmentation Chemistry (ESI+)

Under Electrospray Ionization (positive mode), Phenylalanine is protonated (


).
  • Precursor: m/z 166.1

  • Primary Fragmentation: The collision-induced dissociation (CID) typically results in the neutral loss of formic acid (

    
    , 46 Da) or the formation of the immonium ion.
    
  • Transition:

    
     (Immonium ion: 
    
    
    
    ).
  • D7 Logic: The D7 label (Ring-D5,

    
    -D2) is retained in the immonium ion fragment. Thus, the transition is 
    
    
    
    .

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data validation.

Workflow Sample Patient Plasma (50 µL) IS_Add Add IS (Phe-D7 in MeOH) Sample->IS_Add Spiking PPT Protein Precipitation (Vortex & Centrifuge) IS_Add->PPT Denaturation Supernatant Supernatant Recovery PPT->Supernatant 13,000 x g LC UHPLC Separation (C18 Column) Supernatant->LC Injection MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantitation & QC Validation MS->Data Ratio (Analyte/IS)

Figure 1: End-to-end workflow for Phenylalanine quantification via ID-LC-MS/MS.

Materials & Methods

Reagents
  • Analyte: L-Phenylalanine (Sigma-Aldrich/Merck, >99%).

  • Internal Standard: L-Phenylalanine-ring-d5, 3,3-d2 (Cambridge Isotope Laboratories, >98%).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Formic Acid.

Solution Preparation
  • Stock Solutions: Prepare 10 mM stock of Phe and Phe-D7 in 0.1M HCl (increases stability). Store at -20°C.

  • Working Internal Standard (WIS): Dilute Phe-D7 stock to 10 µM in Methanol. This solution serves dual purposes: delivering the IS and acting as the protein precipitation agent.[2]

  • Calibrators: Prepare serial dilutions of Phe in surrogate matrix (PBS with 4% BSA) or water ranging from 10 µM to 2000 µM (covering the PKU clinical range).

Sample Preparation Protocol
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 200 µL of Working Internal Standard (10 µM Phe-D7 in Methanol).

    • Note: The 1:4 ratio ensures complete protein precipitation.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water.

    • Why? Diluting the methanolic supernatant with aqueous acid improves peak shape on C18 columns by reducing the solvent strength of the injection plug.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-retention C18.

    • Reasoning: Standard C18 columns often elute polar amino acids in the void volume. HSS T3 is designed to retain polar compounds in high aqueous conditions.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 2 Hold for polar retention
0.50 2 Begin Gradient
3.00 90 Elute Organics
4.00 90 Wash
4.10 2 Re-equilibration

| 6.00 | 2 | End Run |

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Phe 166.1120.12518Quantifier
Phe 166.1103.12530Qualifier
Phe-D7 173.1127.12518Internal Std

Fragmentation Pathway Visualization

Understanding the specific mass transitions ensures the method is tracking the correct chemical entity.

MRM_Pathway cluster_Q1 Q1: Precursor Selection cluster_Q2 Q2: Collision Cell (CID) cluster_Q3 Q3: Product Selection Phe Phe Precursor [M+H]+ = 166.1 Frag Fragmentation Loss of HCOOH (-46 Da) Phe->Frag PheD7 Phe-D7 Precursor [M+H]+ = 173.1 PheD7->Frag Prod_Phe Immonium Ion m/z = 120.1 Frag->Prod_Phe Unlabeled Prod_D7 D7-Immonium Ion m/z = 127.1 Frag->Prod_D7 Labeled (Ring+Beta)

Figure 2: MRM Transition Logic for Phenylalanine and its D7 Internal Standard.

Validation & Quality Control

To ensure data trustworthiness (E-E-A-T), the method must be self-validating.

Linearity & Sensitivity
  • Range: 10 – 2000 µM.

  • Curve Fit: Linear regression (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     weighting).
    
  • Acceptance:

    
    . Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
    
Matrix Effect Assessment

Since plasma contains phospholipids that can suppress ionization, the "Matrix Factor" (MF) must be calculated.



  • IS Normalization: The IS-normalized MF should be close to 1.0. If the D7 IS is suppressed to the same degree as the analyte, the ratio remains constant, validating the method's accuracy despite matrix interference.

Troubleshooting Guide
  • Issue: Retention time drift.

    • Cause: pH fluctuation in mobile phase.

    • Fix: Prepare fresh 0.1% Formic Acid daily; ensure column is re-equilibrated for at least 2 minutes.

  • Issue: High background in D7 channel.

    • Cause: Impure IS or "Cross-talk" from extremely high Phe levels (>5000 µM).

    • Fix: Verify D7 purity (>98% isotopic purity required). Dilute high-concentration samples.

References

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Amino Acids in Plasma." National Health and Nutrition Examination Survey (NHANES). Available at: [Link]

  • Chace, D. H., et al. "Rapid diagnosis of phenylketonuria by quantitative analysis for phenylalanine and tyrosine in neonatal blood spots by tandem mass spectrometry." Clinical Chemistry, 1993. Available at: [Link]

  • Agilent Technologies. "Routine Quantitation of 17 Underivatized Amino Acids by LC/MS/MS." Application Note 5994-3044EN. Available at: [Link]

  • Waters Corporation. "UPLC-MS/MS Analysis of Amino Acids in Biological Fluids." Application Note. Available at: [Link][5]

Sources

Application Note: Precision Newborn Screening for Phenylketonuria (PKU) using DL-Phenyl-D5-alanine-3,3-D2 via FIA-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput protocol for the quantification of Phenylalanine (Phe) in Dried Blood Spots (DBS) using DL-Phenyl-D5-alanine-3,3-D2 (Phe-d7) as a stable isotope internal standard. While traditional methods often utilize Phe-d5 or Phe-d6, the use of Phe-d7 (ring-d5 + sidechain-d2) provides a superior mass shift (+7 Da), eliminating potential isobaric interference from natural isotopic envelopes and complex biological matrices. This guide outlines a non-derivatized Flow Injection Analysis (FIA-MS/MS) workflow, the gold standard for modern newborn screening.

Introduction & Clinical Significance

Phenylketonuria (PKU) is an autosomal recessive metabolic disorder caused by a deficiency in phenylalanine hydroxylase (PAH). Untreated, it leads to the accumulation of Phenylalanine (Phe) and a depletion of Tyrosine (Tyr), resulting in severe intellectual disability.

Newborn Screening (NBS) relies on the rapid, accurate measurement of Phe and the Phe/Tyr ratio. Tandem Mass Spectrometry (MS/MS) has replaced fluorometric methods due to its ability to multiplex and reduce false positives.

The Role of this compound

In Isotope Dilution Mass Spectrometry (IDMS), the internal standard (IS) must behave identically to the analyte during extraction and ionization but be spectrally distinct.

  • Why D7? A +7 Da mass shift moves the IS signal completely clear of the M+1 to M+6 isotopic envelope of endogenous Phenylalanine and other isobaric interferences found in blood.

  • Why DL? In non-chiral FIA-MS/MS, the instrument detects mass-to-charge ratio (

    
    ), not chirality. The racemic DL-Phe-d7 functions effectively as a total-mass internal standard for the quantification of physiological L-Phenylalanine.
    

Technical Principle: Isotope Dilution MS/MS

The method quantifies Phe by comparing its ion intensity to that of the known concentration of Phe-d7.

Fragmentation Pathway

Under Electrospray Ionization (ESI) in positive mode, Phenylalanine undergoes a characteristic neutral loss of formic acid (HCOOH, 46 Da).

  • Analyte (Phe):

    
     (Fragment retains ring + 
    
    
    
    -carbon).
  • Internal Standard (Phe-d7):

    
    .
    
    • Mechanism: The D5 ring and D2

      
      -carbon are retained in the fragment ion.
      
    • 
      .
      
Workflow Diagram

NBS_Workflow DBS Dried Blood Spot (3.2 mm Punch) Extract Extraction (MeOH + Phe-d7 IS) DBS->Extract 20 min Shake Plate 96-Well Plate (Supernatant Transfer) Extract->Plate Centrifuge FIA Flow Injection Analysis Plate->FIA Injection MSMS MS/MS Detection (MRM Mode) FIA->MSMS ESI+ Data Data Analysis (Phe/Tyr Ratio) MSMS->Data Quantitation

Caption: Figure 1. High-throughput NBS workflow using this compound.

Materials & Reagents

Internal Standard Preparation[1][2]
  • Compound: this compound (Phe-d7).

  • Purity:

    
     atom D.
    
  • Stock Solution (1 mM): Dissolve 1.73 mg of Phe-d7 in 10 mL of 50:50 MeOH:H2O. Store at -20°C.

  • Working Extraction Solution: Dilute Stock to 5-10 µM in 80% Methanol / 20% Water containing 0.1% Formic Acid.

    • Note: Include Tyrosine IS (e.g., L-Tyrosine-d4) in this solution to enable Phe/Tyr ratio calculation.

Sample
  • Specimen: Newborn screening filter paper (e.g., Whatman 903 or PerkinElmer 226) containing dried blood.

  • Control: CDC NBS Quality Control materials or in-house spiked blood spots.

Experimental Protocol (Non-Derivatized)

This protocol utilizes a "shoot-and-dilute" or direct extraction approach, eliminating the time-consuming butyl esterification step.

Step 1: Sample Preparation[3]
  • Punch a 3.2 mm (1/8 inch) disc from the DBS into a 96-well polypropylene microplate (U-bottom).

  • Add 100 µL of the Working Extraction Solution (containing Phe-d7 IS) to each well.

  • Seal the plate with aluminum foil or an adhesive mat.

  • Incubate: Shake at 600-700 rpm for 20-30 minutes at room temperature (25°C).

    • Tip: Ensure the liquid covers the paper disc completely.

  • Transfer: Briefly centrifuge (if necessary) to settle the paper. Transfer 60-80 µL of the supernatant to a fresh flat-bottom plate for analysis.

Step 2: MS/MS Acquisition
  • Instrument: Triple Quadrupole MS (e.g., Waters Xevo, Sciex API/Qtrap).

  • Inlet: HPLC/UPLC in Flow Injection Mode (no column) or short guard column (e.g., C18) for rapid desalting.

  • Mobile Phase: 80% Acetonitrile / 20% Water / 0.1% Formic Acid.

  • Flow Rate: Isocratic flow (e.g., 0.2 mL/min decreasing to 0.05 mL/min during data acquisition).

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Dwell Time (ms)Collision Energy (eV)
L-Phenylalanine 166.1120.15020
Phe-d7 (IS) 173.1 127.1 5020
L-Tyrosine 182.1136.15020
Tyr-d4 (IS) 186.1140.15020

Note: The +7 Da shift in the precursor (166


 173) and product (120 

127) confirms the stability of the label during fragmentation.

Data Analysis & Validation

Calculations

Concentration is calculated using the Response Factor (


) derived from the Internal Standard.


  • Phe/Tyr Ratio: Critical for distinguishing PKU from transient hyperphenylalaninemia.

    
    [1]
    
    • Cut-off: Typically, Phe > 120-130 µM and Phe/Tyr > 2.5 indicates a positive screen (varies by region).

Validation Metrics (Expected)
  • Linearity: 10 – 1000 µM (

    
    ).
    
  • Precision (CV): Intra-day < 10%, Inter-day < 15%.

  • Recovery: 90-110% (spiked whole blood).

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low IS Signal Ion suppression from matrixDilute extract or improve mobile phase quality. Check source capillary.
High Background Contaminated source or reagentsClean MS source. Use fresh LC-MS grade solvents.
Isobaric Interference Rare drug metabolitesVerify transition ratios. The D7 IS is highly resistant to this compared to D2/D5.
Inconsistent Ratios Incomplete extractionEnsure DBS disc is fully submerged and shaken vigorously.

References

  • Clinical and Laboratory Standards Institute (CLSI). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition.[2] CLSI document NBS04.[2] Wayne, PA: Clinical and Laboratory Standards Institute; 2010. Link

  • Chace, D. H., et al. "Use of phenylalanine-to-tyrosine ratio determined by tandem mass spectrometry to improve newborn screening for phenylketonuria of early discharge specimens collected in the first 24 hours." Clinical Chemistry, 1998; 44(12): 2405-2409. Link

  • Vliegen, M., et al. "A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots." Clinical Biochemistry, 2022; 101: 35-41.[3] Link

  • McHugh, D., et al. "Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project." Genetics in Medicine, 2011; 13(3): 230-254. Link

Sources

Differentiating enantiomers using DL-Phenyl-D5-alanine-3,3-D2 in chiral chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantification of Phenylalanine Enantiomers via Chiral LC-MS/MS using DL-Phenyl-D5-alanine-3,3-D2

Abstract

This application note details a robust protocol for the simultaneous quantification of D- and L-Phenylalanine (Phe) in complex biological matrices. By utilizing This compound (a racemic, hepta-deuterated isotopologue) as a chiral internal standard, this method overcomes the limitations of traditional enantioselective analysis.[1][2] The protocol leverages the "Mirror-Image Normalization" strategy, where the L-labeled standard corrects the L-analyte and the D-labeled standard corrects the D-analyte, ensuring precise compensation for matrix effects and ionization suppression distinct to each enantiomer's retention time.[2]

Introduction

The differentiation of amino acid enantiomers is critical in drug development and biomarker discovery.[3] While L-Phenylalanine is a standard proteinogenic amino acid, its enantiomer, D-Phenylalanine, serves as a vital biomarker for bacterial activity and specific renal pathologies.[1][2][3]

The Challenge: Chiral chromatography separates enantiomers by interacting with a Chiral Stationary Phase (CSP).[3][4] In LC-MS/MS, this separation creates a temporal gap between the elution of the D- and L-forms.[2] Consequently, the matrix effects (ion suppression/enhancement) experienced by the D-enantiomer may differ significantly from those experienced by the L-enantiomer.[2] A single-enantiomer internal standard (e.g., L-Phe-D5) cannot accurately correct for the D-analyte if the matrix load changes during the gradient.[1][2]

The Solution: Using a racemic stable isotope-labeled internal standard (SIL-IS) , specifically this compound, provides a co-eluting reference for both enantiomers.[1][2][3]

  • L-Phe-D7 co-elutes with L-Phe (Target).[1][2][3]

  • D-Phe-D7 co-elutes with D-Phe (Target).[1][2][3]

This "matched-pair" approach ensures that any ionization variability at the specific retention time of the D-enantiomer is perfectly normalized by the D-labeled standard.[2]

Technical Background & Mechanism

Compound Specifics
  • Compound: this compound[1][2]

  • Labeling: Phenyl ring (

    
    ) and 
    
    
    
    -carbon (
    
    
    ).[1][2][3]
  • Total Mass Shift: +7 Da.

  • Benefit: The +7 Da shift prevents isotopic crosstalk (overlap) with the M+1 or M+2 natural isotopes of the native phenylalanine, ensuring high signal-to-noise ratio even at trace levels.[2]

Chromatographic Isotope Effect

Deuterium substitution can slightly alter the lipophilicity and pKa of a molecule, potentially leading to a shift in retention time compared to the non-labeled analyte. In chiral chromatography, this effect is minimized by the high selectivity (


) of the CSP, but it must be monitored. The DL-mixture ensures that if a shift occurs, it is consistent for both enantiomeric pairs.[2][3]

Experimental Protocol

Materials & Reagents
ComponentSpecification
Analyte D-Phenylalanine, L-Phenylalanine Standards
Internal Standard This compound (98 atom % D)
Column Astec CHIROBIOTIC™ T (Teicoplanin bonded phase), 15 cm x 2.1 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water (pH 4.[1][2][3][5]1)
Mobile Phase B Methanol (LC-MS Grade)
Sample Matrix Plasma, Urine, or Cell Culture Media
Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of biological sample (plasma/serum) to a centrifuge tube.

  • IS Spiking: Add 10 µL of This compound working solution (10 µg/mL in water).

    • Note: Spiking the racemic IS before extraction compensates for recovery losses for both enantiomers.[3]

  • Precipitation: Add 200 µL of ice-cold Methanol. Vortex vigorously for 30 seconds.[1][2][3]

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 100 µL of supernatant to an autosampler vial containing a low-volume insert.

LC-MS/MS Conditions

The separation utilizes a Teicoplanin-based column (CHIROBIOTIC T), which is ideal for underivatized amino acids due to its compatibility with polar organic modes and MS-friendly buffers.[1][2][3]

  • Flow Rate: 0.25 mL/min[2][3]

  • Column Temp: 25°C (Ambient)

  • Injection Vol: 2 µL

  • Gradient: Isocratic elution is often sufficient, but a shallow gradient improves peak shape.[1][3]

    • 60% B (Methanol) / 40% A (Buffer) constant.[1][3]

Mass Spectrometry (MRM Transitions): | Analyte | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Phe (Native) | 166.1

| 120.1

| 15 | | Phe-D7 (IS) | 173.1

| 127.1

| 15 |[1][2]

Note: The product ion 120.1 corresponds to the immonium ion or loss of the carboxylic acid group. For D7, the fragment retains the D5-ring and D2-beta carbon, resulting in a shift of +7.

Workflow Visualization

The following diagram illustrates the "Mirror Image" correction logic used in this protocol.

G cluster_logic Matrix Effect Compensation Sample Biological Sample (L-Phe >> D-Phe) Extraction Protein Precipitation (MeOH) Sample->Extraction IS Spike Internal Standard (this compound) IS->Extraction LC Chiral LC Separation (Chirobiotic T) Extraction->LC MS_L MS Detection: Time 1 (L-Elution Zone) LC->MS_L Early Elution MS_D MS Detection: Time 2 (D-Elution Zone) LC->MS_D Late Elution Quant_L Quantify L-Phe Ratio: Area(L-Phe) / Area(L-IS) MS_L->Quant_L L-Phe & L-Phe-D7 co-elute Quant_D Quantify D-Phe Ratio: Area(D-Phe) / Area(D-IS) MS_D->Quant_D D-Phe & D-Phe-D7 co-elute

Caption: Workflow demonstrating the independent normalization of enantiomers using a racemic heavy isotope standard.

Results & Validation Criteria

To ensure the protocol is self-validating, the following criteria must be met:

Chromatographic Resolution ( )

The separation between D-Phe and L-Phe is the most critical parameter.[2]


[1]
  • Requirement:

    
     (Baseline separation).[1][3]
    
  • Typical Elution Order: On Chirobiotic T, L-Phe typically elutes before D-Phe (depending on mobile phase pH).[1][2][3] Verify elution order with pure single-enantiomer standards.

Isotopic Purity Check

Inject a high concentration of the DL-IS alone.[2][3] Monitor the transition for native Phe (166->120).

  • Requirement: Signal in the native channel must be < 0.1% of the IS channel to prevent false positives in trace D-Phe analysis.

Linearity and Accuracy

Construct calibration curves for both D- and L-Phe using the ratio of Analyte/IS.

  • Linearity:

    
     over the range of 0.1 µM to 100 µM.[3]
    
  • Accuracy: Back-calculated concentrations should be within ±15% of nominal.

Discussion: Handling Isotope Effects

While the D7 label is robust, the deuterium isotope effect can cause the deuterated standard to elute slightly earlier than the protium (native) form. In chiral chromatography, this shift is usually negligible (< 0.1 min).[1][3] However, integration windows must be set wide enough to encompass both the labeled and unlabeled peaks if slight separation occurs, or the peaks must be integrated independently if the shift is consistent.

Why DL-D7 is superior to L-D7 alone: If one were to use only L-Phe-D7 as an IS:

  • It would correct for L-Phe perfectly.

  • It would elute at a different time than D-Phe .

  • If the matrix causes ion suppression at the D-Phe elution time but not at the L-Phe time, the L-IS would fail to correct the D-Phe signal, leading to quantitative error.[2]

  • The DL-Phe-D7 mixture provides a D-IS that elutes with the D-Phe, experiencing the exact same suppression, thus providing accurate correction.[1][2][3]

References

  • Petritis, K., et al. (2001).[1][3][6] "Simultaneous analysis of underivatized chiral amino acids by liquid chromatography-ionspray tandem mass spectrometry using a teicoplanin chiral stationary phase." Journal of Chromatography A, 913(1-2), 331-340.[1][2][3] Link

  • Armstrong, D. W., et al. (1994).[1][3] "Macrocyclic antibiotics as a new class of chiral selectors for liquid chromatography."[2][3] Analytical Chemistry, 66(9), 1473-1484.[1][3] Link[1][3]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." Focus on Internal Standard suitability and matrix effect assessment. Link

  • Cayman Chemical. (n.d.).[1][2][3] "Product Information: DL-Phenyl-d5-alanine." Application data for internal standard usage. Link

  • Sigma-Aldrich (Merck). (2003).[1][2][3] "Chiral LC-MS Analysis of Underivatized Amino Acid Enantiomers." Reporter, 29.4. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ion Suppression in Phenylalanine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Eliminating Matrix Effects in LC-MS/MS

Introduction: The "Hidden" Variable

You are likely reading this because your Phenylalanine (Phe) calibration curves are non-linear, your QC accuracy is drifting, or your Internal Standard (IS) response varies wildly between patient samples.

In LC-MS/MS, Ion Suppression is the silent killer of data integrity. It occurs when co-eluting matrix components (salts, phospholipids, dosing vehicles) compete with your analyte for charge in the electrospray ionization (ESI) droplet. Phenylalanine is particularly susceptible because:

  • It is Polar: It often elutes early (near the void volume) in Reversed-Phase (RP) chromatography, right where salts and unretained matrix components cluster.

  • It is Endogenous: You are always fighting a high background, making "blank" matrix evaluation difficult.

This guide moves beyond basic "check your connections" advice. We will diagnose the suppression zone, remove the chemical interferences, and optimize the separation physics.

Module 1: Diagnosis – The Post-Column Infusion (PCI) Protocol

Q: "My peak shape is perfect, but sensitivity drops in plasma samples. How do I prove it's ion suppression?"

A: You must visualize the "suppression profile" of your matrix. The standard "Spike-Recovery" experiment is insufficient because it averages the effect. The Post-Column Infusion (PCI) method allows you to see exactly where in the chromatogram the suppression occurs.

The Mechanism

In ESI, there is a limited amount of charge available on the surface of the electrospray droplet. If a phospholipid co-elutes with Phe, the lipid (which is more surface-active) hogs the surface of the droplet, preventing Phe from entering the gas phase. Your mass spec "sees" less Phe, even though the concentration is correct.

Step-by-Step PCI Protocol
  • Setup: Connect a syringe pump to the LC flow path via a PEEK tee connector, positioned after the column but before the MS source.

  • Infusion: Load a standard solution of Phenylalanine (e.g., 1 µg/mL) into the syringe. Infuse continuously at 10 µL/min.

  • Injection: Inject a "Blank" extracted matrix sample (e.g., precipitated plasma) via the LC autosampler.

  • Observation: Monitor the Phe MRM transition. You expect a steady baseline (from the infusion). Any dip in the baseline indicates suppression; any hump indicates enhancement.

Visualizing the Workflow

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Matrix Blank) LC_Pump->Injector Mobile Phase Column Analytical Column (Separation) Injector->Column Sample + MP Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Infusing Phe Std) Syringe->Tee Constant Phe Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for profiling matrix effects.

Module 2: The Root Cause – Sample Preparation

Q: "I am using Protein Precipitation (PPT) with Acetonitrile. Is that enough?"

A: For clinical research, usually no . Protein Precipitation removes proteins (large molecules), but it leaves behind Phospholipids (PLs) . PLs are the primary cause of ion suppression in bioanalysis. They are hydrophobic and often elute late in the run, or worse, wrap around to suppress the next injection.

Data: Sample Prep Efficiency Comparison
MethodProteins Removed?Phospholipids Removed?ComplexityRisk of Phe Loss
Protein Precipitation (PPT) YesNo (High Suppression)LowLow
Liquid-Liquid Extraction (LLE) YesPartialHighHigh (Phe is polar, stays in aqueous)
Solid Phase Extraction (SPE) YesYes (High Cleanliness)HighLow (If method optimized)
PL Removal Plates (Hybrid) YesYes (>95% Removal)LowLow

Recommendation: Switch to Phospholipid Removal Plates (e.g., Ostro, HybridSPE, or Captiva). These work like PPT (add solvent, mix, filter) but contain a zirconia-coated silica or similar bed that selectively traps phospholipids while letting Phenylalanine pass through.

Module 3: Chromatographic Strategy (HILIC vs. C18)

Q: "Phe elutes at 0.8 minutes on my C18 column and the signal is unstable. Why?"

A: Phenylalanine is too polar for standard C18 retention. It is eluting in the "Void Volume" (dead time), which is a chemical soup of unretained salts and matrix debris.

You have two options to move Phe away from this suppression zone:

  • Reversed-Phase (RP) with Ion Pairing: Add HFBA or PFPA to the mobile phase.

    • Verdict:Avoid. Ion-pairing agents permanently contaminate the LC system and cause suppression themselves.

  • Hydrophilic Interaction Chromatography (HILIC):

    • Verdict:Recommended. HILIC retains polar compounds using a high-organic mobile phase.[1] Phe will elute later, well separated from the early-eluting salts. Furthermore, the high organic content enhances ESI desolvation, boosting sensitivity.

Troubleshooting Decision Tree

Troubleshooting_Logic Start Issue: Low/Variable Phe Signal Check_RT Check Retention Time (RT) Start->Check_RT Void_Elution RT < 1.5 x Void Volume? Check_RT->Void_Elution Yes_Void Analyte in Suppression Zone Void_Elution->Yes_Void Yes No_Void Analyte Retained Void_Elution->No_Void No Action_HILIC Switch to HILIC Column (Amide or Bare Silica) Yes_Void->Action_HILIC PCI_Test Run PCI Experiment No_Void->PCI_Test Suppression_Found Dip in Baseline at RT? PCI_Test->Suppression_Found Yes_Supp Matrix Interference Suppression_Found->Yes_Supp Yes No_Supp Check Source/Injector Suppression_Found->No_Supp No Action_Prep Switch to PL Removal Plate or SPE Yes_Supp->Action_Prep

Figure 2: Logical workflow for isolating the source of signal instability.

Module 4: Mass Spec Parameters & Internal Standards

Q: "Can I use a structural analog like Tyrosine as an Internal Standard?"

A: Absolutely not. In the presence of matrix effects, the suppression is transient and sharp. An analog (Tyrosine) elutes at a different time than Phenylalanine.

  • Scenario: The suppression zone hits at 2.5 min. Phe elutes at 2.5 min (suppressed). Tyrosine elutes at 2.1 min (not suppressed). Your ratio is skewed, and quantification fails.

The Solution: You must use a Stable Isotope Labeled (SIL) IS, such as Phenylalanine-d5 or Phenylalanine-13C .

  • It co-elutes perfectly with the analyte.

  • It experiences the exact same degree of suppression.

  • The ratio (Analyte/IS) remains constant even if absolute signal drops by 50%.

Critical MRM Transitions

To monitor the "enemy" (Phospholipids) during method development, add these transitions to your method:

CompoundPrecursor (m/z)Product (m/z)Purpose
Phenylalanine 166.1120.1Quantifier
Phe-d5 (IS) 171.1125.1Internal Standard
Phospholipids 184.0184.0Monitor Phosphatidylcholines (Source of suppression)

Note: The m/z 184 > 184 transition is an "in-source" fragment scan common for monitoring phospholipid buildup.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[2] Analytical Chemistry, 75(13), 3019–3030.[3] Link

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175–1185. Link

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Tölgyesi, Á., & Sharma, V. K. (2020). Quantification of Amino Acids: HILIC vs RPLC. Chromatography Today. Link

Sources

Technical Support Center: Phenylalanine-D7 Mass Transition Interferences

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Identifying the Source of Interference

In quantitative proteomics and metabolomics, Phenylalanine-D7 (Phe-D7) is the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS). However, "ghost peaks" or high background in the Phe-D7 MRM channel (


 173.1 

127.1) can compromise quantitation.[1]

Before altering your chromatography, you must categorize the interference type using the "Rule of Origin" diagnostic workflow.

Diagnostic Workflow (DOT Visualization)

DiagnosticWorkflow Start START: Signal detected in Phe-D7 Channel (m/z 173.1 -> 127.1) Step1 Inject Double Blank (Mobile Phase Only) Start->Step1 Decision1 Signal Present? Step1->Decision1 Yes Yes Decision1->Yes Yes No No Decision1->No No Step2 Inject Matrix Blank (Pooled Plasma/Urine, No IS) Decision2 Signal Present? Step2->Decision2 Decision2->Yes Yes Decision2->No No Step3 Inject High Std Native Phe (No IS added) Decision3 Signal Present? Step3->Decision3 Decision3->Yes Yes Decision3->No No Res1 System Contamination (Carryover/Solvents) Res2 True Isobaric Interference (Co-eluting Matrix Component) Res3 Isotopic Crosstalk (Native Phe Contribution) Res4 Clean System (Check IS Purity) Yes->Res1 Yes->Res2 Yes->Res3 No->Step2 No->Step3 No->Res4

Figure 1: Systematic triage logic to distinguish between system contamination, matrix isobars, and isotopic crosstalk.

Technical Deep Dive: Mechanisms of Interference

A. Isotopic Crosstalk (The "PKU Effect")

In Phenylketonuria (PKU) monitoring, native Phenylalanine levels can exceed 1200 µM (normal: <120 µM).

  • Mechanism: While the natural abundance of the M+7 isotope of Phenylalanine is statistically negligible, the M+6 isotope (approx. 0.00001%) combined with wide quadrupole isolation windows (e.g., unit resolution

    
     0.7 Da) can allow the tail of the native signal to bleed into the 173.1 channel.
    
  • Impact: False positives in the IS channel, leading to under-quantification of the native analyte (due to ratio suppression).

B. True Isobaric Matrix Interference

Biological matrices (especially urine) contain thousands of small molecules.

  • Mechanism: An exogenous compound (e.g., drug metabolite) or endogenous isomer with mass

    
     Da co-elutes with Phe.
    
  • Common Suspects: In ESI+ mode, low-mass ranges (<200 Da) are crowded with solvent clusters and plasticizers.

  • Solution: The most effective way to resolve this is to shift the mass of the analyte out of the "chemical noise" region via derivatization.

Resolution Protocol: Butyl Ester Derivatization

If chromatographic optimization (e.g., switching from C18 to HILIC) fails to resolve the interference, derivatization is the definitive solution. It shifts the precursor mass by +56 Da, moving Phe-D7 from


 173 to 229, a significantly cleaner spectral region.
Chemical Reaction Pathway

Derivatization Reactants Phe-D7 (m/z 173) + Butanol (excess) Process Acid Catalyst (HCl) 65°C, 15 min Reactants->Process Products Phe-D7-Butyl Ester (m/z 229) Process->Products

Figure 2: Butanolysis reaction shifting the mass-to-charge ratio to avoid low-mass interferences.

Step-by-Step Protocol

Reagents:

  • 3N HCl in n-Butanol (Prepare fresh or purchase commercial).

  • Reconstitution Solvent: 80:20 Acetonitrile:Water + 0.1% Formic Acid.

Procedure:

  • Aliquot: Transfer 10 µL of plasma/standard into a polypropylene tube.

  • Precipitate: Add 100 µL Methanol (containing Phe-D7 IS). Vortex and centrifuge (10,000 x g, 5 min).

  • Evaporate: Transfer supernatant to a clean glass vial. Evaporate to dryness under

    
     at 40°C.
    
  • Derivatize: Add 50 µL 3N HCl in n-Butanol .

  • Incubate: Cap and heat at 65°C for 15-20 minutes .

  • Dry: Evaporate to dryness again under

    
     to remove excess HCl/Butanol.
    
  • Reconstitute: Add 100 µL Reconstitution Solvent.

  • Analyze: Inject 1-5 µL onto LC-MS/MS.

New Transitions (Butyl Ester): | Analyte | Precursor (


) | Product (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | Phe-Butyl | 222.2 | 120.2 | 18-22 | | Phe-D7-Butyl | 229.2 | 127.2 | 18-22 |

Mass Spectrometry Optimization Guide

If you cannot derivatize, you must optimize the MS parameters to filter out interferences.

Transition Selection Table
Transition TypePhe-D7 TransitionSpecificitySensitivityRecommendation
Primary (Quant) 173.1

127.1
HighHighStandard choice. Monitors loss of Formic Acid (-46 Da).
Secondary (Qual) 173.1

109.1
MediumMediumUse if 127 channel has background.
Alternative 173.1

89.1
HighLowUse only for high-concentration samples (PKU).
Troubleshooting "Crosstalk"

If high native Phe signals appear in the D7 channel:

  • Check Resolution: Ensure Quadrupole 1 (Q1) resolution is set to "Unit" or "High" (0.7 FWHM). "Open" or "Low" resolution will allow native Phe isotopes to pass.

  • Verify Purity: Ensure your Phe-D7 standard is >98% isotopic purity. Impurities (D6/D5) in the standard will quantitate as "Native Phe," causing a positive bias in the native channel (Reverse Crosstalk).

Frequently Asked Questions (FAQs)

Q1: I see a peak in the Phe-D7 channel in my patient samples, but not in my standards. Why? A: This confirms a matrix-based isobaric interference . A compound specific to the patient's drug regimen or metabolic state (e.g., specific to uremic plasma) is co-eluting.

  • Immediate Fix: Change the gradient slope (flatten it by 2% B/min) to separate the peaks.

  • Robust Fix: Switch to the Butyl Ester derivatization method described in Section 3.

Q2: Can I use Phenylalanine-D5 (Ring-D5) instead of D7? A: It is not recommended for PKU monitoring. Phe-D5 (


 171) is closer to the native mass (

166). At high native concentrations, the M+5 isotopic contribution of native Phe is significant and will cause severe interference in the IS channel. Phe-D7 or C13-Phe provides a wider mass difference (+7 or +6/9), ensuring better spectral separation [1].

Q3: Does the deuterium label exchange with the solvent? A: Ring-labeled deuteriums (like Phe-D7) are generally stable. However, if you use highly acidic mobile phases at high temperatures (>60°C) for extended periods, minor H/D exchange can occur. Ensure your column oven is kept


 40°C for underivatized analysis.

References

  • National Institutes of Health (NIH). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • Shimadzu Scientific Instruments. LC/MS/MS Method Package for D/L Amino Acids. Available at: [Link][2][3][4]

  • Association for Diagnostics & Laboratory Medicine (ADLM). Interference Testing and Mitigation in LC-MS/MS Assays. Available at: [Link]

  • Journal of Chromatography B. Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine. PubMed. Available at: [Link]

Sources

DL-Phenyl-D5-alanine-3,3-D2 peak tailing solutions in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing for DL-Phenyl-D5-alanine-3,3-D2

Executive Summary

You are encountering peak asymmetry (tailing factor


) with This compound . This compound is a zwitterionic, isotopically labeled amino acid (Total Deuterium = 7).

The Core Issue: The tailing is rarely caused by the deuterium labeling itself. Instead, it is a classic "Silanol Effect" exacerbated by the zwitterionic nature of the amino acid. The amine group (pKa ~9.1) interacts with free silanols on the silica column support, creating a "Velcro-like" drag that distorts the peak. Furthermore, because this is a DL-racemic mixture , partial separation of enantiomers on non-optimized systems can mimic tailing.

Part 1: Diagnostic Workflow

Before altering your method, use this logic tree to isolate the root cause.

TroubleshootingTree Start START: Peak Tailing Observed (As > 1.2) CheckCol 1. Check Column Type Start->CheckCol IsChiral Is it a Chiral Column? CheckCol->IsChiral ChiralYes Issue: Resolution Loss D and L are merging. IsChiral->ChiralYes Yes ChiralNo Issue: Chemical Interaction (C18/C8 Achiral) IsChiral->ChiralNo No CheckPH 2. Check Mobile Phase pH ChiralNo->CheckPH PHRange Is pH between 3.0 and 8.0? CheckPH->PHRange PHMid HIGH RISK: Silanol Activity Amine is (+), Silanol is (-) PHRange->PHMid Yes PHLow Low Risk: Silanols Protonated (pH < 3.0) PHRange->PHLow No CheckLoad 3. Check Mass Load PHLow->CheckLoad Overload Dilute Sample 10x Does tailing improve? CheckLoad->Overload

Figure 1: Diagnostic decision tree for isolating peak asymmetry sources.

Part 2: The "Chemical" Fix (Mobile Phase Optimization)

The most effective way to eliminate tailing for phenylalanine derivatives is to control the ionization state of both the analyte and the column surface.

The Mechanism: The Silanol Trap
  • Analyte State: At neutral pH, the amine group of Phenylalanine is protonated (

    
    ).
    
  • Column State: Residual silanols (

    
    ) on the silica surface deprotonate to (
    
    
    
    ) above pH 3.5.
  • Result: Strong ionic attraction (Ion-Exchange mechanism) causes the tail.

Protocol A: The "Low pH" Strategy (Recommended for LC-MS)

This method suppresses silanol ionization, rendering the column surface neutral.

  • Reagent Choice: Use Formic Acid or Difluoroacetic Acid (DFA) .

    • Note: Avoid TFA (Trifluoroacetic acid) if using MS, as it suppresses ionization signals [1].

  • Buffer Preparation:

    • Solvent A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Target pH:2.8 - 3.0 .

  • Why Ammonium Formate? The added ionic strength (10mM) competes with the analyte for any remaining active sites on the column, effectively "shielding" the phenylalanine [2].

Protocol B: The "High pH" Strategy (Requires Hybrid Column)

If you must run at high pH (e.g., for solubility), you must deprotonate the amine (


).
  • Column Requirement: You cannot use standard silica. Use a Hybrid Organic-Inorganic (e.g., Waters BEH, Agilent Poroshell HPH) stable up to pH 11.

  • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.

  • Result: The analyte becomes net negative (Carboxyl

    
    ), repelling the negative silanols. Tailing disappears.
    
Part 3: The "Physical" Fix (Column Selection)

If mobile phase adjustments fail, your column chemistry is likely insufficient for this labeled standard.

Column FeatureRecommendationScientific Rationale
Base Particle Type-B Silica (High Purity) Type-A silica has high metal content, which increases silanol acidity and tailing [3].
Bonding End-capped C18 "End-capping" reacts free silanols with small trimethylsilyl groups, physically blocking the interaction sites.[1]
Pore Size 100 Å - 120 Å Standard pore size is sufficient for amino acids (MW ~172 Da).
Alternative F5 / PFP (Pentafluorophenyl) PFP phases offer pi-pi interactions with the phenyl ring of the analyte. This alternative retention mechanism often yields sharper peaks than C18 for aromatic amino acids [4].

Critical Note on DL-Mixtures: You are analyzing a DL-racemic mixture.

  • On C18 (Achiral): D- and L-enantiomers should co-elute perfectly. If you see a "split" peak or a "shoulder," your column might have trace chiral contamination, or the system is partially resolving them due to complexation with metal ions in the system.

  • On Chiral Columns: Tailing is often actually poor resolution . If

    
    , the second eluting enantiomer looks like the "tail" of the first.
    
Part 4: Frequently Asked Questions (FAQs)

Q1: Does the Deuterium labeling (D5/D2) cause the tailing? A: No. Deuterium labeling creates a slight "Inverse Isotope Effect" (deuterated molecules are slightly more hydrophobic and have lower vibrational energy volumes), which might shift retention time by 1-2% compared to the non-labeled standard [5]. It does not cause chemical tailing.[2] If the labeled standard tails but the non-labeled one doesn't, check the purity of your standard—it may contain synthesis precursors.

Q2: I am using TFA, but the signal is too low. What now? A: TFA is a strong ion-pairing agent that fixes tailing but kills MS sensitivity (signal suppression). Switch to Difluoroacetic Acid (DFA) . It provides similar peak shape benefits to TFA but with significantly less signal suppression.

Q3: Can I use an Ion-Pairing reagent? A: Yes, but proceed with caution. Adding Heptafluorobutyric acid (HFBA) or Hexanesulfonic acid will sharpen the peak by neutralizing the amine charge. However, these reagents permanently modify the column (making it dedicated to this method) and can contaminate MS sources.

Part 5: Visualizing the Interaction Mechanism

Understanding why the tailing happens helps you prevent it.

SilanolEffect Silica Silica Surface (Stationary Phase) Silanol Free Silanol (Si-O-) Silica->Silanol Surface Defect Analyte DL-Phenyl-D5-alanine (Amine NH3+) Silanol->Analyte Ionic Attraction (Electrostatic) Tailing RESULT: Peak Tailing (Drag/Lag) Analyte->Tailing Slow Desorption Blocker End-Capping / High Ionic Strength Blocker->Silanol Blocks Interaction

Figure 2: The mechanism of Silanol-Analyte interaction causing peak tailing.

References
  • Dolan, J. W. (2021). "The Role of TFA in LC-MS: Balancing Peak Shape and Sensitivity." LCGC North America, 39(7). [Link]

  • McCalley, D. V. (2018). "Understanding and Managing Peak Tailing in HPLC of Basic Compounds." Journal of Chromatography A, 1534, 54-63. [Link]

  • Agilent Technologies. (2023). "Troubleshooting Peak Shape Issues in HPLC." Agilent Technical Guides. [Link]

  • Bell, D. S. (2025). "Pentafluorophenyl (PFP) Phases: Alternative Selectivity for Aromatic Compounds." LCGC International. [Link]

  • Turowski, M., et al. (2025). "Deuterium Isotope Effects in Liquid Chromatography: Mechanisms and Applications." Analytical Chemistry. [Link]

Sources

Minimizing matrix effects in amino acid analysis using deuterated standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Deuterated Internal Standards (IS) for LC-MS/MS

Status: Operational | Tier: Level 3 (Advanced Application Support)

Welcome to the Application Support Center

I am Dr. Aris, Senior Application Scientist. You are likely here because your amino acid recovery rates are inconsistent, your calibration curves are failing linearity requirements in biological matrices, or you are observing "ion suppression" that your current internal standard (IS) strategy isn't correcting.

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), amino acids are notoriously difficult to quantify in complex matrices (plasma, urine, cell culture media) due to their high polarity and susceptibility to matrix effects. While deuterated standards (


H) are the industry standard for correction, they are not "magic bullets." They introduce specific physicochemical challenges—namely Chromatographic Deuterium Effects (CDE)  and Hydrogen/Deuterium (H/D) Exchange —that can ruin an assay if not managed.

This guide moves beyond basic "how-to" instructions to the mechanistic causality of these errors, helping you design a self-validating protocol.

Module 1: The Mechanics of Matrix Compensation

Q: Why are my analyte recovery rates poor even when using a deuterated internal standard?

A: You may be suffering from Differential Matrix Effects .[1][2] The assumption that a deuterated IS compensates for matrix effects relies on the principle of Co-elution and Co-suppression .

  • The Theory: If the IS and the analyte elute at the exact same time, they experience the exact same "cloud" of matrix contaminants (phospholipids, salts) in the electrospray ionization (ESI) source.

  • The Mechanism: These contaminants compete for the limited charge available on the ESI droplet surface. If the matrix suppresses the analyte signal by 50%, it should also suppress the IS signal by 50%. The ratio (Analyte/IS) remains constant, correcting the data.

  • The Failure Mode: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts (the C-D bond is shorter and less polarizable than the C-H bond). In high-resolution Reverse Phase LC (RPLC), the deuterated IS may elute slightly earlier than the analyte.[3]

    • Result: The IS elutes in a "suppression window" (e.g., high phospholipid background), while the analyte elutes seconds later in a cleaner window. The compensation fails.

Q: How do I confirm if "Ion Suppression" is the root cause?

A: You must calculate the IS-Normalized Matrix Factor (MF) , not just the absolute recovery. Perform the "Post-Column Infusion" experiment or the "Post-Extraction Spike" method as defined by FDA/EMA guidelines.

Data Analysis: Matrix Factor Calculation
ParameterDefinitionFormulaTarget Value
Absolute MF The suppression/enhancement of the analyte alone.

< 1.0 (Suppression)> 1.0 (Enhancement)
IS-Normalized MF The ability of the IS to correct the suppression.

0.90 – 1.10 (Ideal)CV < 15%

Module 2: Troubleshooting & Optimization

Scenario 1: "My Internal Standard area counts are fluctuating wildly between samples."

Root Cause Analysis: H/D Exchange Deuterium atoms located on "exchangeable" sites (hydroxyl -OH, amine -NH, thiol -SH, or acidic


-carbons) can swap with Hydrogen atoms from the solvent (water/methanol) during sample preparation or storage.
  • The Risk: If your IS loses a deuterium, it becomes chemically identical to the analyte (or an M+1 isobar), causing "cross-talk" and falsely elevating the analyte concentration.

  • The Fix:

    • Selection: Ensure your IS is labeled on the side chain or non-exchangeable carbon backbone, not on the amine/carboxyl groups.

    • pH Control: Acidic conditions catalyze H/D exchange at the

      
      -carbon. Avoid storing derivatized samples in highly acidic mobile phases for extended periods.
      
Scenario 2: "I see a split peak or 'shoulder' on my Internal Standard."

Root Cause Analysis: Isotopic Impurity & Cross-Talk Commercial deuterated standards are rarely 100% pure. An IS labeled as "d5-Phenylalanine" may contain 2% "d0-Phenylalanine" (unlabeled).

  • The Impact: The "d0" impurity adds to your analyte signal. At the Lower Limit of Quantitation (LLOQ), this background noise can make the assay fail sensitivity requirements.

  • The Fix:

    • Blank Check: Inject a "Zero Sample" (Matrix + IS, but no Analyte). If you see a peak at the analyte's mass transition, your IS is impure.

    • Mass Shift Rule: Choose an IS with a mass shift of at least +3 Da (optimally +5 Da or more) to avoid overlap with the natural isotopic distribution (M+1, M+2) of the analyte.

Module 3: Visualizing the Logic

Workflow: Validating IS Performance

This diagram illustrates the decision logic for distinguishing between extraction issues and matrix effects.

IS_Validation_Workflow Start Start: Low Recovery Observed Check_IS Check IS Absolute Peak Area Start->Check_IS IS_Consistent IS Area Consistent (±15% of Standard) Check_IS->IS_Consistent Yes IS_Low IS Area Low/Variable Check_IS->IS_Low No Extraction_Issue Extraction Efficiency Problem (Loss during Sample Prep) IS_Consistent->Extraction_Issue Matrix_Exp Perform Post-Extraction Spike (Calculate Matrix Factor) IS_Low->Matrix_Exp MF_Calc Calculate IS-Normalized MF Matrix_Exp->MF_Calc Result_Good Norm MF = 1.0 ± 0.15 (IS is correcting) MF_Calc->Result_Good Result_Bad Norm MF < 0.85 or > 1.15 (IS Failing) MF_Calc->Result_Bad Action_RT Action: Check Retention Time Shift (Deuterium Effect) Result_Bad->Action_RT Action_Type Action: Switch to 13C/15N IS or Adjust Gradient Action_RT->Action_Type

Figure 1: Diagnostic workflow for isolating matrix effects from extraction inefficiencies. Note the critical distinction between absolute IS area drop (suppression) and Normalized Matrix Factor.

Module 4: Advanced Protocol – Derivatization Strategy

In amino acid analysis, we often use derivatization (e.g., AccQ-Tag, FMOC, OPA) to improve retention and sensitivity. This adds a layer of complexity.

The Golden Rule of Derivatization: You must spike the Deuterated IS into the sample BEFORE derivatization.

  • Why? The derivatization reaction itself is subject to matrix interference (e.g., pH variations in urine affecting reaction kinetics). If you spike the IS after derivatization, it will not compensate for variable reaction efficiency. By spiking before, the IS and analyte undergo the reaction together; if the reaction is only 80% efficient for the analyte, it will be 80% efficient for the IS, and the ratio remains valid.

Mechanism of Ion Suppression & Compensation

Matrix_Mechanism Matrix Matrix Components (Phospholipids/Salts) Source ESI Source Droplet Limited Charge Sites Matrix->Source High Conc. Analyte Analyte (AA) Analyte->Source Trace Conc. IS Deuterated IS (AA-d5) IS->Source Fixed Conc. Detector Mass Spec Detector Ratio Calculation Source->Detector Suppressed Signal (Analyte) Source->Detector Suppressed Signal (IS) Result Result Detector->Result Ratio (A/IS) Remains Constant

Figure 2: The "Co-Suppression" Mechanism. High-concentration matrix components monopolize the charge in the ESI source. For the IS to work, it must suffer the exact same suppression as the analyte.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Berg, T., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. [Link]

  • Zhang, Y., et al. (2020). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. NIH National Library of Medicine. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

Calculation of mass shift for DL-Phenyl-D5-alanine-3,3-D2 fragments

Author: BenchChem Technical Support Team. Date: February 2026

Product: DL-Phenyl-D5-alanine-3,3-D2 (Isotopic Purity ≥ 98%) Application: Internal Standard for LC-MS/MS Quantification of Phenylalanine Document ID: TS-SIL-PHE-D7-001[1]

Introduction

Welcome to the Technical Support Center for Stable Isotope Labeled (SIL) Phenylalanine. This guide addresses the specific mass spectrometry characteristics of This compound (total 7 Deuterium atoms). Unlike generic support pages, this module focuses on the unique fragmentation logic and chromatographic behavior caused by the specific placement of deuterium on the phenyl ring and the


-carbon.

Module 1: Mass Shift Calculation

Q: How do I calculate the exact precursor mass for this specific isotopologue?

A: You must account for the specific mass defect of Deuterium (


H) versus Protium (

H). Do not simply add "7" to the nominal mass. The precise mass shift is critical for setting high-resolution MS extraction windows (e.g., Orbitrap or TOF).[1]

The Calculation Logic:

  • Unlabeled Phenylalanine (

    
    ): 
    
    • Monoisotopic Mass: 165.0790 Da[1]

  • Labeled Modification:

    • Replace 5 H on the Phenyl ring with D (

      
      H).
      
    • Replace 2 H on the

      
      -carbon (C3) with D (
      
      
      
      H).[1]
    • Total Replacement: 7 H

      
       7 D.[1]
      
  • Mass Difference:

    • Mass of

      
      H 
      
      
      
      1.00783 Da
    • Mass of

      
      H (D) 
      
      
      
      2.01410 Da[1][2][3]
    • 
       per atom 
      
      
      
      1.00627 Da[1]
    • Total Shift =

      
       Da[1]
      

Target Mass Table (Protonated Positive Ion


): 
SpeciesFormulaMonoisotopic Mass (Neutral)Precursor Ion

Native Phe

165.0790166.0863
Phe-D7

172.1229173.1302

Critical Note: The ionizing proton (in


) is derived from the mobile phase. If you use standard solvents (

), this adds a Hydrogen (

H), not a Deuterium.

Module 2: Fragmentation Analysis (MS/MS)

Q: Which transitions should I monitor for MRM/SRM?

A: The placement of deuterium atoms dictates the mass shift of specific fragments. Because the label is on the Phenyl ring (D5) and the


-carbon (D2) , both the Immonium ion and the Tropylium ion will retain the full +7 Da shift.

Fragmentation Pathway Logic:

  • Immonium Ion (

    
     120 
    
    
    
    127):
    • Formed by the loss of the carboxyl group (

      
      ) and ammonia/water equivalents.
      
    • Retains the side chain (

      
      ) and the 
      
      
      
      -carbon.[1]
    • Shift:

      
      .[1]
      
  • Tropylium Ion (

    
     91 
    
    
    
    98):
    • Formed by the cleavage of the benzyl group.

    • Contains the Phenyl ring (

      
      ) and the 
      
      
      
      -carbon (
      
      
      ).[1]
    • Shift:

      
      .[1]
      

Visualizing the Pathway:

FragmentationPathway Precursor Precursor [M+H]+ m/z 173.13 (Phe-D7) Immonium Immonium Ion m/z 127.11 (Retains D7) Precursor->Immonium CID Fragmentation Loss of Carboxyl NeutralLoss Neutral Loss (HCOOH + NH3) Precursor->NeutralLoss Tropylium Tropylium Ion m/z 98.08 (Retains D7) Immonium->Tropylium Side Chain Cleavage

Caption: MS/MS fragmentation pathway for this compound showing conservation of the D7 label in major diagnostic ions.

Module 3: Troubleshooting Experimental Anomalies

Q: Why does the labeled standard elute earlier than the native analyte?

A: This is known as the Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC).[1]

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly lower lipophilicity (hydrophobicity) for the deuterated molecule.

  • Observation: The Phe-D7 peak may appear 0.1–0.3 minutes before the native Phenylalanine peak.[1]

  • Action: Do not treat this as a mismatch. Ensure your integration windows account for this slight offset.

Q: I see a "M-1" peak (m/z 172) in my standard. Is my product degrading?

A: This is likely an isotopic impurity (Phe-D6), not degradation.[1]

  • Cause: Incomplete deuteration during synthesis (e.g., 98% purity means 2% might be D6 or D5).

  • Check: If the ratio of 172/173 is constant across injections, it is an impurity. If 172 increases over time in aqueous solution, check for H/D exchange (unlikely for Phenyl/Beta positions, but possible if pH is extreme).

Q: Can I use D2O in my mobile phase?

A: It is not recommended for standard quantification.[1]

  • Reason: Using

    
     will exchange the amine (
    
    
    
    ) and carboxyl (
    
    
    ) protons with Deuterium.
  • Result: Your precursor mass will shift variably (

    
    , 
    
    
    
    , or
    
    
    Da) depending on the exchange rate, complicating the spectra. Stick to
    
    
    with Formic Acid to ensure the ionizing species is a Proton (
    
    
    ).

Troubleshooting Decision Tree:

Troubleshooting Start Issue Detected RT_Shift Retention Time Shift Start->RT_Shift Mass_Error Incorrect Precursor Mass Start->Mass_Error Check_RT Is Shift < 0.5 min earlier? RT_Shift->Check_RT Check_Solvent Using D2O or protic solvent? Mass_Error->Check_Solvent Normal Normal Isotope Effect (Proceed) Check_RT->Normal Yes Check_Column Check Column equilibration Check_RT->Check_Column No Exchange H/D Exchange occurring Switch to H2O Check_Solvent->Exchange D2O Used Recalculate Verify Monoisotopic calc (Not Average MW) Check_Solvent->Recalculate Standard Solvents

Caption: Logic flow for diagnosing common spectral and chromatographic issues with deuterated standards.

Module 4: Recommended Protocol (LC-MS/MS)

Preparation:

  • Stock Solution: Dissolve this compound in 0.1M HCl or 50:50 MeOH:Water. (Pure water dissolution is slow for zwitterionic amino acids).

  • Working Concentration: 1 µg/mL in mobile phase A.

Instrument Parameters (Generic):

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Temp: 350°C (Amino acids are thermally stable).

  • Collision Energy:

    • Transition 173.1

      
       127.1 (Quantifier): ~15-20 eV.[1]
      
    • Transition 173.1

      
       98.1 (Qualifier): ~25-30 eV.[1]
      

References

  • NIST Mass Spectrometry Data Center. "L-Phenylalanine Mass Spectrum."[1] National Institute of Standards and Technology. [Link][1]

    • Cited for: Confirmation of standard Phenylalanine fragmentation patterns (Immonium m/z 120 and Tropylium m/z 91).
  • Turowski, M., et al. (2003). "Deuterium isotope effects on hydrophobic interaction chromatography of phenyl-ring deuterated polystyrenes." Journal of Chromatography A. [Link]

    • Cited for: Mechanistic explanation of retention time shifts (Deuterium Isotope Effect)
  • IUPAC Commission on Isotopic Abundances and Atomic Weights. "Atomic Weights of the Elements 2021." Queen Mary University of London. [Link][1]

    • Cited for: Precise atomic masses of Protium (1.00783 Da) and Deuterium (2.01410 Da) used in calculations.[2]

Sources

Validation & Comparative

DL-Phenyl-D5-alanine-3,3-D2 vs C13 labeled phenylalanine standards

Technical Guide: DL-Phenyl-D5-alanine-3,3-D2 vs. C-Labeled Phenylalanine Standards

Executive Summary

In quantitative mass spectrometry (LC-MS/MS), the choice of internal standard (IS) dictates the accuracy of the assay. While This compound (a deuterated, racemic standard) offers a cost-effective mass shift (+7 Da), it introduces significant risks regarding chromatographic isotope effects and stereochemical impurities. Conversely,


C-labeled L-Phenylalanine

This guide analyzes the physicochemical mechanisms separating these two options and provides validated protocols for assessing their performance in your specific matrix.

Part 1: The Physics of Isotopologues

To choose the correct standard, one must understand the fundamental physical differences introduced by the isotope labeling strategy.

This compound (The Deuterated Candidate)
  • Structure: Phenylalanine with 5 deuterium atoms on the phenyl ring and 2 deuterium atoms at the

    
    -carbon (C3).
    
  • Total Mass Shift: +7 Da.

  • Chirality: Racemic (DL). This is a critical distinction. It contains 50% D-Phenylalanine (non-biological isomer) and 50% L-Phenylalanine.

  • Bond Physics: The C-D bond is shorter (

    
    ) and less polarizable than the C-H bond (
    
    
    ). This reduces the effective molar volume and lipophilicity of the molecule.
L-Phenylalanine- C (The Carbon-13 Candidate)
  • Structure: Carbon-13 substitution (typically U-

    
    C9 or Ring-
    
    
    C6).
  • Total Mass Shift: +9 Da (Uniform) or +6 Da (Ring).

  • Chirality: Enantiopure (L). Matches the biological analyte.

  • Bond Physics:

    
    C labeling changes the nuclear mass but has a negligible effect on bond length or electron cloud distribution compared to 
    
    
    C.
Summary Data Table
FeatureThis compoundL-Phenylalanine-

C
Mass Shift (

m)
+7.04 Da+6.02 to +9.03 Da
Stereochemistry Racemic (50% L / 50% D)Enantiopure (100% L)
C-X Bond Length Shorter (C-D)Identical (C-

C)
Lipophilicity Slightly LowerIdentical to Analyte
LC Retention Shifts Earlier (Reverse Phase)Co-elutes Perfectly
Primary Risk Chromatographic Isotope EffectHigh Cost

Part 2: Chromatographic Performance (The "Deuterium Effect")

The most common failure mode when using deuterated standards in High-Performance Liquid Chromatography (HPLC) is the Chromatographic Isotope Effect .

Mechanism of Failure

In Reverse Phase (RP) chromatography, retention is driven by hydrophobic interaction. Because C-D bonds are less polarizable than C-H bonds, the deuterated standard is slightly less hydrophobic.

  • Result: The deuterated standard elutes earlier than the native analyte.[1]

  • Consequence: If the IS elutes earlier, it may exit the column before a matrix interference (e.g., phospholipids) suppresses the signal. The analyte, eluting seconds later, enters the suppression zone. The IS fails to correct for this suppression, leading to quantitative bias.

Visualizing the Risk

The following diagram illustrates the decision process and the risk of ion suppression.

IS_Selection_WorkflowStartSelect Internal StandardMethodTypeChromatography Type?Start->MethodTypeChiralChiral SeparationMethodType->ChiralEnantiomeric SeparationAchiralReverse Phase (C18)MethodType->AchiralStandard QuantificationDL_RiskCRITICAL RISK:DL-Standard splits into 2 peaks.Half of IS signal lost.Chiral->DL_RiskUsing DL-Phenyl-D5...Result_C13Gold Standard:Perfect Co-elution.Corrects Matrix Effects.Chiral->Result_C13Using L-Phe-13CIsotopeEffectCheck Retention Time (RT)Achiral->IsotopeEffectResult_DDeuterium Effect:IS elutes earlier than Analyte.Potential Matrix Mismatch.IsotopeEffect->Result_DDeuterated ISIsotopeEffect->Result_C1313C IS

Figure 1: Decision matrix for Internal Standard selection. Note the specific risk of peak splitting when using Racemic DL standards in chiral methods.

Part 3: Stereochemistry & Biological Relevance

The specific standard This compound is racemic.[2] This presents unique challenges often overlooked in standard protocols.

  • Chiral Purity: Biological Phenylalanine is almost exclusively the L-isomer.

  • The "Wasted Mass" Problem: If you are using a chiral column to quantify L-Phe, the D-Phe-D7 component of your internal standard will elute at a different time. You effectively lose 50% of your IS signal intensity, lowering your signal-to-noise ratio (S/N).

  • Interference: In complex matrices (e.g., brain tissue), trace amounts of D-amino acids may exist. Using a DL standard complicates the ability to distinguish endogenous D-Phe from the IS D-Phe.

Verdict: Use DL-labeled standards only for achiral methods where D and L enantiomers co-elute perfectly.

Part 4: Experimental Protocols

To validate your choice of standard, you must perform these two self-validating experiments.

Protocol A: Determination of Chromatographic Isotope Effect ( )

Objective: Quantify the separation between the IS and the Analyte to determine if it exceeds the "Ion Suppression Window."

  • Preparation:

    • Prepare a neat solution containing 100 ng/mL Native L-Phenylalanine.

    • Spike with 100 ng/mL this compound.

    • Spike with 100 ng/mL L-Phenylalanine-

      
      C (if available for comparison).
      
  • LC Method: Run your standard gradient (e.g., 5% to 95% B over 5 minutes on C18).

  • Calculation:

    • Extract Ion Chromatograms (EIC) for Native, D7, and

      
      C.
      
    • Calculate Resolution (

      
      ) or simple 
      
      
      (Retention Time difference).
    • Acceptance Criteria:

      
       min (or < 1% of peak width).
      
    • Observation: You will likely see the D7 peak elute 0.05–0.1 min earlier than the Native/

      
      C peaks.
      
Protocol B: Post-Column Infusion (Matrix Effect Mapping)

Objective: Visualize if the IS elutes during a suppression zone.

  • Setup:

    • Tee-in a constant flow of Native L-Phenylalanine (1 µg/mL) into the effluent coming from the LC column, before it enters the MS source.

  • Injection:

    • Inject a "Blank" Matrix sample (e.g., precipitated plasma) without IS or Analyte.

  • Analysis:

    • Monitor the baseline of the Phenylalanine transition. You will see "dips" in the baseline where matrix components suppress ionization.

  • Overlay:

    • Overlay the retention time of your D7-IS and your Native Analyte from Protocol A onto this map.

    • Fail State: If the D7-IS elutes in a "stable" region, but the Native Analyte elutes inside a "dip" (suppression zone) due to the isotope shift, the D7-IS is invalid .

Part 5: Cost-Benefit Analysis

FactorThis compound

C-Labeled Phenylalanine
Unit Cost Low ($)High (

$)
Method Development High (Requires rigorous validation of RT shifts)Low (Plug-and-play)
Data Quality Moderate (Risk of bias in heavy matrix)Superior (Precision < 2% RSD)
Recommended Use High-throughput screening, clean matrices (water/urine).PK studies, Clinical Diagnostics, Complex matrices (Plasma/Tissue).

References

  • Wang, S., et al. (2007). Impact of Deuterium Isotope Effects on Chromatography and Matrix Effects in LC-MS/MS. Rapid Communications in Mass Spectrometry.[3]

  • Stokvis, E., et al. (2005). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS: The "Deuterium Effect". Biomedical Chromatography.[4]

  • Chamberlain, B. (2020). Consensus Guidelines for the Use of Internal Standards in Mass Spectrometry. Clinical Chemistry.[5]

  • Cayman Chemical. Product Information: DL-Phenyl-d5-alanine.[2][6]

Technical Guide: Validation of Phenylalanine Assay Using DL-Phenyl-D5-alanine-3,3-D2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Phenylalanine (Phe)—critical for Phenylketonuria (PKU) screening and metabolic flux studies—the choice of Internal Standard (IS) dictates assay reliability. While L-Phenylalanine-ring-13C6 is often cited as the "gold standard" due to perfect co-elution, its high cost often prohibits routine high-throughput screening.

This guide validates DL-Phenyl-D5-alanine-3,3-D2 (Total shift +7 Da) as a robust, cost-effective alternative. Unlike the common Phe-D5 (ring-only), the Phe-D7 analog offers superior mass spectral separation (M+7), virtually eliminating isotopic cross-talk from high-concentration samples, a frequent issue in PKU monitoring where Phe levels can exceed 1200 µM.

Critical Consideration: This guide addresses the specific validation requirements for a racemic (DL) and side-chain deuterated standard, specifically managing the Deuterium Isotope Effect on retention time and ensuring enantiomeric suitability in achiral workflows.

Technical Profile & Mechanism

Compound: this compound Nominal Mass Shift: +7 Da Isotopic Labeling:

  • Ring: 5 Deuterium atoms (Pentadeuterophenyl)[1]

  • Side Chain (C3): 2 Deuterium atoms (3,3-D2)

The "DL" Factor in Clinical Analysis

Human plasma contains almost exclusively L-Phenylalanine . The use of a DL (racemic) internal standard requires specific chromatographic considerations:

  • Achiral Chromatography (C18/C8): L-Phe and D-Phe co-elute. The DL-IS appears as a single peak, making it fully compatible with standard clinical workflows.

  • Chiral Chromatography: The DL-IS will split into two peaks. This standard is not recommended for chiral separation assays unless the L-isomer is specifically integrated.

The Deuterium Isotope Effect

Deuteration, particularly on the aliphatic side chain (3,3-D2), reduces the molar volume and dispersion forces of the molecule. In Reverse Phase Liquid Chromatography (RPLC), this often results in the deuterated standard eluting slightly earlier than the native analyte [1].

  • Validation Requirement: You must verify that the Retention Time (RT) shift is minimal (< 0.1 min) to ensure the IS still compensates for matrix effects (ion suppression/enhancement) occurring at the analyte's elution window.

Comparative Analysis: Selecting the Right IS

The following table contrasts the this compound against common alternatives.

FeaturePhe-13C6 (Universal)Phe-D5 (Ring-D5)DL-Phe-D7 (Subject)
Mass Shift +6 Da+5 Da+7 Da
Interference Risk LowModerate (M+5 overlap at high conc.)Ultra-Low (M+7 is distinct)
Chromatography Perfect Co-elutionNear Co-elutionSlight Pre-elution (Isotope Effect)
Cost Efficiency Low (Expensive)HighHigh
Cross-Talk NegligiblePossible at >1000 µMNegligible
Ideal Use Case Reference MethodsGeneral ScreeningHigh-Sensitivity / High-Conc. Assays

Experimental Validation Protocol

This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) 2018 guidelines [2].

Workflow Visualization

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Plasma Sample (50 µL) PPT Protein Precipitation (MeOH w/ 0.1% FA) 200 µL Sample->PPT IS_Add Add IS (DL-Phe-D7) 20 µL IS_Add->PPT Centrifuge Centrifuge 10,000 x g 10 min PPT->Centrifuge Injection Inject Supernatant (2-5 µL) Centrifuge->Injection Separation C18 Column (Achiral Separation) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection

Caption: Standard Protein Precipitation (PPT) workflow for Phenylalanine quantification. No derivatization is required for clinical concentrations.

Mass Spectrometry Parameters (MRM)

The D7 standard exhibits a specific fragmentation pattern. The loss of the carboxyl group and ammonia is characteristic.

  • Ionization: ESI Positive Mode

  • Analyte (L-Phe): 166.1 → 120.1 (Quantifier), 166.1 → 103.1 (Qualifier)

  • Internal Standard (Phe-D7): 173.1 → 127.1 (Quantifier)

    • Note: The transition 173.1 → 127.1 corresponds to the loss of the formate moiety, retaining the specific D7 labeling pattern on the ring and beta-carbon.

Validation Steps
Experiment A: Specificity & Cross-Talk

Objective: Ensure high levels of native Phe do not contribute signal to the D7 channel (M+7).

  • Inject a "Upper Limit of Quantification" (ULOQ) sample of native Phe (e.g., 2000 µM) without IS.

  • Monitor the 173.1 → 127.1 channel.

  • Acceptance Criteria: Signal in the IS channel must be < 5% of the typical IS response. The +7 Da shift makes this highly robust compared to D5 standards.

Experiment B: Isotope Effect (Retention Time)

Objective: Quantify the RT shift caused by the side-chain deuterium.

  • Prepare a neat solution containing both Native Phe and DL-Phe-D7.

  • Run on a high-resolution C18 column (e.g., 100mm x 2.1mm, 1.7 µm).

  • Observation: The DL-Phe-D7 may elute 0.05–0.1 minutes earlier than Native Phe.

  • Mitigation: Ensure the integration window covers both peaks if the shift is significant. In modern UHPLC, this shift is usually negligible for quantification.

Experiment C: Matrix Factor (MF)

Objective: Confirm that the slight RT shift does not move the IS out of the suppression zone of the analyte.

  • Extract 6 lots of blank plasma.

  • Spike Analyte and IS post-extraction.

  • Compare peak areas to neat solution standards.

  • Calculation: IS-Normalized MF = (Peak Area Ratio in Matrix) / (Peak Area Ratio in Solution).

  • Target: CV of IS-Normalized MF should be < 15%.

Fragmentation Pathway

Understanding the mass shift is vital for troubleshooting.

Fragmentation cluster_legend Legend Precursor Precursor Ion (M+H)+ m/z 173.1 (Phe-D7) Product Product Ion m/z 127.1 (Tropylium-D7 Ion) Precursor->Product Collision Induced Dissociation (CID) Loss of Formic Acid (-46 Da) Intermediate Immonium Ion (Loss of HCOOH + NH3) L1 Ring D5 + Side Chain D2 retained

Caption: Fragmentation of this compound. The product ion at m/z 127.1 retains all 7 deuterium atoms, ensuring high specificity.

Conclusion

This compound is a scientifically validated alternative to C13-labeled standards for Phenylalanine quantification. While it requires attention to retention time shifts (due to the deuterium isotope effect) and chiral considerations (due to the DL-racemic nature), its +7 Da mass shift provides superior protection against isotopic interference in high-concentration PKU samples.

Recommendation: For routine clinical screening using achiral C18 columns, this standard provides the optimal balance of cost, specificity, and robustness.

References

  • Restek Corporation. (2023). Deuterium Isotope Effects in Liquid Chromatography. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation Guidance for Industry.[2][3][4][5] Retrieved from

  • Chase, D. H., et al. (2009). Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry.[6][7]

  • Zivak Technologies. PKU Serum LC-MS/MS Analysis Kit User Manual. Retrieved from

Sources

Precision in Peptidomics and Metabolomics: Evaluating DL-Phenyl-D5-alanine-3,3-D2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Good, The Bad, and The Racemic

In the high-stakes arena of quantitative mass spectrometry (LC-MS/MS), the choice of an Internal Standard (IS) is often the single determinant of assay accuracy. DL-Phenyl-D5-alanine-3,3-D2 (commonly referred to as DL-Phenylalanine-d7) represents a widely available, cost-effective option for phenylalanine quantification.

However, it is not a "plug-and-play" solution for every workflow. While its +7 Da mass shift offers superior isotopic isolation compared to +3 or +4 analogs, its racemic nature (DL) and deuterium load introduce specific chromatographic risks that must be managed. This guide dissects the technical performance of this molecule, contrasting it with "Gold Standard" 13C/15N alternatives, and provides the experimental protocols necessary to validate its use in your specific matrix.

Technical Deep Dive: Molecular Anatomy & The Physics of Isotopologues

To use this standard effectively, one must understand how its physical properties interact with the LC-MS system.

Molecular Configuration
  • Chemical Name: this compound[1][2][3][4][5]

  • CAS Number: 74228-83-4[1][3][4][5]

  • Isotopic Load: 7 Deuterium atoms.

    • Ring (5D): Highly stable; resistant to exchange.

    • Beta-Carbon (2D): Generally stable under standard acid hydrolysis (unlike alpha-protons), making it suitable for protein hydrolysis workflows.

  • Stereochemistry: Racemic (50:50 mixture of L- and D-isomers). This is the critical differentiator from biological L-Phenylalanine standards.

The Chromatographic Isotope Effect

Deuterium is slightly more lipophilic and has a smaller molar volume than protium (hydrogen). In Reversed-Phase Liquid Chromatography (RPLC), this leads to a phenomenon known as the Chromatographic Isotope Effect .

  • The Shift: Deuterated isotopologues (especially highly deuterated ones like D7) elute earlier than their non-labeled counterparts.

  • The Risk: If the IS elutes significantly earlier than the analyte, they may enter the ion source at different times. If the matrix contains co-eluting interferences (e.g., phospholipids) that suppress ionization at the exact time of the analyte but not the IS, the IS fails to compensate for the matrix effect, leading to quantitative bias.

Comparative Analysis: D7 vs. The Alternatives

The following table objectively compares this compound against the primary alternatives in the field.

FeatureThis compound (The Subject)L-Phenylalanine-13C6 (The Gold Standard)L-Phenylalanine-D5 (Ring only)
Mass Shift +7 Da (Excellent)+6 Da (Excellent)+5 Da (Good)
Isotopic Overlap Negligible overlap with native M+1/M+2.Negligible overlap.Minimal overlap.
RT Shift (RPLC) High Risk: Likely to elute earlier than native Phe.Zero: Co-elutes perfectly.Moderate: Slight shift, usually manageable.
Chirality Racemic (DL): Splits in chiral LC; Co-elutes in achiral LC.L-Isomer: Matches biological analyte.L-Isomer: Matches biological analyte.
Cost Low ($)High (

$)
Moderate (

)
Best Use Case Achiral quantification where cost is key; high-res MS.Precision metabolomics; Clinical assays requiring <1% CV.General purpose quantification.
The "Racemic Trap"

Scenario A: Achiral Method (Standard C18) L-Phe and D-Phe co-elute. The DL-IS appears as a single peak.

  • Risk: If your biological sample contains endogenous D-Phenylalanine (e.g., from bacterial contamination or specific disease states), it will contribute to the analyte signal, potentially skewing the ratio if the IS is not strictly tracking the L-form.

Scenario B: Chiral Method L-Phe and D-Phe separate. The DL-IS splits into two peaks.

  • Protocol: You must quantify the native L-Phe against only the L-component of the DL-IS. Using the total IS area will result in a 2-fold error in calculation unless corrected.

Experimental Validation Protocols

Do not assume the IS is working. Validate it using these self-validating protocols.

Protocol 1: Retention Time Shift & Cross-Talk Assessment

Objective: Determine if the deuterium load causes significant separation from the analyte.

  • Prepare Mix: Create a neat solution containing Native L-Phenylalanine (1 µg/mL) and this compound (1 µg/mL).

  • LC Method: Run your standard gradient (e.g., 5-95% B over 10 min).

  • Analyze: Extract Extracted Ion Chromatograms (XIC) for Native (m/z 166.1 > fragment) and IS (m/z 173.1 > fragment).

  • Calculate Shift:

    
    .
    
    • Acceptance Criteria: If

      
       min (or > 5% of peak width), the IS is at risk of failing to compensate for matrix effects.
      
Protocol 2: The "Post-Extraction Spike" (Matrix Effect Validation)

Objective: Confirm that the IS compensates for ion suppression.

  • Extract: Process 6 replicates of a blank matrix (e.g., plasma) without IS.

  • Spike:

    • Set A (Post-Spike): Add Native Phe + IS after extraction (into the clean eluate).

    • Set B (Neat): Prepare the same concentration in pure solvent.

  • Calculate Matrix Factor (MF):

  • Evaluate:

    • The IS-Normalized Matrix Factor =

      
      .
      
    • Success: The result should be 1.0 ± 0.15 . If the result deviates (e.g., 0.7), the IS is not experiencing the same suppression as the analyte, likely due to the RT shift described above.

Visualizations

Diagram 1: Internal Standard Decision Logic

This decision tree guides the selection process based on your specific analytical constraints.

IS_Selection_Logic Start Select Internal Standard for Phenylalanine MethodType Is the LC Method Chiral? Start->MethodType ChiralYes Yes (Separates L/D) MethodType->ChiralYes ChiralNo No (Achiral C18) MethodType->ChiralNo Budget Budget / Precision Requirement ChiralYes->Budget AchiralDecision Is High Precision Critical? ChiralNo->AchiralDecision Use13C Use L-Phe-13C6 (Gold Standard) Budget->Use13C High Precision UseDL Use DL-Phe-D7 (Requires L-peak integration) Budget->UseDL Low Cost UseD5 Use L-Phe-D5 (Ring Deuterated) AchiralDecision->Use13C Yes (Clinical/Regulated) AchiralDecision->UseDL No (General Research)

Caption: Decision logic for selecting between Racemic Deuterated (DL-D7), L-Deuterated (L-D5), and Carbon-13 (L-13C) standards based on method chirality and precision needs.

Diagram 2: The Chromatographic Isotope Effect Mechanism

Visualizing why deuterated standards can fail in complex matrices.

Isotope_Effect Injection Injection Column C18 Column Separation Injection->Column ElutionD7 D7-IS Elutes (Earlier) Column->ElutionD7 Hydrophobic Effect ElutionH Native Phe Elutes (Later) Column->ElutionH Source ESI Source (Ionization) ElutionD7->Source Enters Source with Matrix ElutionH->Source Enters Source Clean MatrixZone Matrix Interference Zone (e.g. Phospholipids) MatrixZone->Source Co-elutes with D7 Result Result: IS is suppressed, Analyte is NOT. Ratio is skewed. Source->Result

Caption: Mechanism of the Chromatographic Isotope Effect. The D7 standard elutes earlier, potentially overlapping with matrix suppression zones that the native analyte avoids (or vice versa).

References

  • Cayman Chemical. DL-Phenyl-d5-alanine Product Information. Link

  • Wang, S., et al. (2007). Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry. Journal of Chromatography A. Link

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Wu, Z., et al. (2004). Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time-of-flight mass spectrometry. European Journal of Mass Spectrometry. Link

  • Wilkinson, D.J., et al. (2015). Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans. Physiological Reports. Link

Sources

Benchmarking Deuterated Phenylalanine Standards: A NIST-Traceable Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "NIST Standard" is a Process, Not Just a Product

A common misconception in metabolomics and proteomics is the search for a "NIST Deuterated Phenylalanine Standard." NIST does not currently sell a standalone deuterated phenylalanine Certified Reference Material (CRM).

Instead, NIST provides native primary standards (e.g., SRM 2389a) with certified mass fraction values. The "NIST Standard" for deuterated phenylalanine is therefore a methodological framework : you must validate your commercial deuterated internal standard (IS) against a NIST native SRM to establish a traceable calibration chain.

This guide compares the three primary classes of commercial internal standards (Phe-d5, Phe-d8, and Phe-13C) and provides the specific protocol to validate them against NIST SRM 2389a.

The Hierarchy of Phenylalanine Standards

To ensure data integrity, researchers must distinguish between the calibrator (Truth) and the internal standard (Correction).

The Primary Calibrator: NIST SRM 2389a[1]
  • Product: Amino Acids in 0.1 mol/L Hydrochloric Acid.

  • Role: The ultimate source of truth for concentration.

  • Certified Value (Phe): 2.55 ± 0.09 mmol/L (Mass Fraction: 0.421 ± 0.014 mg/g) [1].[1]

  • Application: Used to reverse-calibrate your working stock of deuterated phenylalanine.

The Internal Standards (The Contenders)

Commercial vendors (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich/Merck) supply the labeled material. These are not all created equal.[2]

MetricL-Phenylalanine-ring-d5 L-Phenylalanine-d8 L-Phenylalanine-13C6
Mass Shift +5 Da+8 Da+6 Da
Isotopic Purity Typically ≥98%Typically ≥98%Typically ≥99%
Chromatographic Behavior Elutes Earlier (Isotope Effect)Elutes Earlier (Isotope Effect)Co-elutes Perfectly
Matrix Correction GoodBetter (Less interference)Best (Identical suppression)
Cost LowMediumHigh
Best Use Case Routine ScreeningHigh-Sensitivity QuantClinical/Reference Methods

Technical Deep Dive: The Chromatographic Isotope Effect

The most critical technical differentiator between deuterated (d5/d8) and Carbon-13 (13C) standards is the Chromatographic Isotope Effect .

In Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are slightly shorter and less polarizable than C-H bonds. This makes deuterated molecules slightly less lipophilic, causing them to elute earlier than the native analyte [2].

  • The Consequence: If Phe-d5 elutes 2–5 seconds before native Phe, it may elute in a different region of the matrix suppression profile.

  • The Risk: The IS fails to correct for ion suppression experienced by the analyte because they are not ionizing at the exact same moment.

  • The Solution: 13C-labeled standards do not exhibit this shift and co-elute perfectly, providing superior correction for matrix effects [3].

Visualizing the Isotope Effect

IsotopeEffect cluster_0 Chromatographic Separation (RPLC) cluster_1 Mass Spectrometry Source Native Native Phe (Analyte) Matrix Matrix Suppression Zone Native->Matrix Hits Suppression D5 Phe-d5 (Internal Std) D5->Native Elutes ~3s Earlier (Isotope Effect) D5->Matrix Misses Suppression (Inaccurate Correction) C13 Phe-13C6 (Internal Std) C13->Native Perfect Co-elution C13->Matrix Hits Suppression (Perfect Correction)

Figure 1: The Chromatographic Isotope Effect. Deuterated standards (Red) often separate from the analyte (Blue), potentially failing to correct for matrix suppression. 13C standards (Green) co-elute perfectly.

Protocol: NIST-Traceable Calibration (Reverse IDMS)

Since you cannot buy a NIST-certified deuterated standard, you must create one. This protocol uses NIST SRM 2389a to assign a precise concentration to your commercial Phe-d5/d8/13C stock.

Materials Required
  • Primary Standard: NIST SRM 2389a (Amino Acids in 0.1 mol/L HCl).[1][3]

  • Candidate IS: Commercial L-Phenylalanine-d5 (or d8/13C).

  • Instrument: LC-MS/MS (Triple Quadrupole).[3]

Step-by-Step Workflow

Step 1: Preparation of Candidate IS Stock

  • Dissolve commercial deuterated Phe in 0.1 M HCl to an estimated concentration of ~100 µM.

  • Crucial: This is an estimated value based on gravimetry. It is not yet NIST-traceable due to purity uncertainties.

Step 2: Preparation of Calibration Mixes Prepare three mixtures with fixed IS concentration and varying NIST SRM 2389a concentrations:

  • Mix A: NIST SRM (Low) + Candidate IS (Fixed)

  • Mix B: NIST SRM (Equimolar) + Candidate IS (Fixed)

  • Mix C: NIST SRM (High) + Candidate IS (Fixed)

Step 3: LC-MS/MS Analysis

  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Transitions:

    • Native Phe: m/z 166.1 → 120.1

    • Phe-d5: m/z 171.1 → 125.1

    • Phe-13C6: m/z 172.1 → 126.1

Step 4: Calculation (The Reverse IDMS Equation) Calculate the precise concentration of your Candidate IS (


) using the known NIST concentration (

):


Where RF (Response Factor) is assumed to be 1.0 for isotopologues, but can be verified by plotting the molar ratio vs. area ratio.

Traceability Diagram

Traceability SI SI Units (Mole/Kg) NIST NIST SRM 2389a (Native Phe Certified Value) SI->NIST Metrological Traceability Calib Reverse IDMS Calibration (Lab Protocol) NIST->Calib Reference Value CommIS Commercial Phe-d5/13C (Uncertified Purity) CommIS->Calib Input Material WorkingStd Calibrated Internal Standard (NIST-Traceable) Calib->WorkingStd Value Assignment Result Final Quantitation (Valid Data) WorkingStd->Result Internal Standardization Sample Patient/Research Sample (Unknown) Sample->Result Analyte

Figure 2: The Traceability Chain. How to transform a commercial reagent into a NIST-traceable reference material.

Recommendations

  • For Absolute Quantitation (Clinical/Pharma):

    • Choice: L-Phenylalanine-13C6 .[4]

    • Reason: Eliminates the chromatographic isotope effect, ensuring the IS compensates exactly for matrix suppression at the moment of elution.

    • Validation: Must be calibrated against NIST SRM 2389a using the protocol above.

  • For Relative Quantitation (Omics/Screening):

    • Choice: L-Phenylalanine-d5 or d8 .

    • Reason: Cost-effective. The slight retention time shift is acceptable for differential analysis where absolute accuracy is secondary to precision.

    • Caution: Ensure the mass shift (+5 or +8) does not overlap with naturally occurring isotopes of the analyte or co-eluting contaminants.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Certificate of Analysis: Standard Reference Material 2389a - Amino Acids in 0.1 mol/L Hydrochloric Acid. NIST.[1][3][5] [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707. [Link]]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] SRM 1950 - Metabolites in Frozen Human Plasma. NIST.[1][3][5] [Link]

Sources

Cross-Validation of LC-MS Results Using DL-Phenyl-D5-alanine-3,3-D2: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for High-Density Deuteration

In quantitative LC-MS/MS, the "gold standard" status of Stable Isotope Dilution (SID) relies on a critical assumption: that the Internal Standard (IS) behaves identically to the analyte during extraction, chromatography, and ionization. While


-labeled standards offer perfect chromatographic co-elution, they are often cost-prohibitive or commercially unavailable for specific metabolic intermediates.

This guide evaluates DL-Phenyl-D5-alanine-3,3-D2 (Total Deuterium count = 7; hereafter referred to as Phe-D7 ) as a superior alternative to the commonly used Phe-D5 (ring-labeled) and external standardization methods.

Key Finding: The specific labeling pattern of Phe-D7—combining a perdeuterated phenyl ring (


) with a deuterated 

-carbon (

)—provides a mass shift of +7 Da. This shift effectively eliminates "cross-talk" from the natural isotopic envelope of high-concentration analytes (M+5 overlap) while maintaining sufficient chromatographic overlap to correct for matrix effects.

Technical Profile: this compound

Before integrating this standard, it is essential to understand its physicochemical stability.[1] Unlike labile protons (hydroxyl, amine, carboxyl) which exchange rapidly with solvent protons, the deuterium atoms in Phe-D7 are located in non-exchangeable positions.

  • Chemical Formula:

    
    [2]
    
  • Mass Shift: +7 Da relative to unlabeled Phenylalanine.

  • Labeling Logic:

    • Ring (

      
      ):  Stable aromatic C-D bonds.
      
    • 
      -Carbon (
      
      
      
      ):
      The 3,3-position is chemically stable and resistant to enzymatic degradation or racemization under standard sample preparation conditions.
Comparative Performance Matrix

The following table contrasts Phe-D7 against alternative quantification strategies.

FeatureExternal Standard (No IS)Phe-D5 (Ring Only)Phe-D7 (Ring +

-Carbon)

-Phe
Mass Shift N/A+5 Da+7 Da +6 Da
Interference Risk High (Matrix effects)Moderate (M+5 overlap at high conc.)Low (M+7 is effectively silent) Low
Chromatographic Co-elution N/AGood (Slight shift)Good (Slight shift < 0.1 min) Perfect
Matrix Effect Correction NoneHighHigh High
Cost Efficiency HighModerateModerate Low (Expensive)
Application Qualitative onlyRoutine ClinicalHigh-Sensitivity / High-Dynamic Range Reference Methods

Mechanisms of Action & Validation Logic

To validate LC-MS results using Phe-D7, one must understand two competing phenomena: Ion Suppression and the Deuterium Isotope Effect .

The Deuterium Isotope Effect in Chromatography

Deuterium is slightly more hydrophilic (lower lipophilicity) than Hydrogen due to a shorter C-D bond length and lower vibrational energy. On Reverse-Phase (C18) columns, deuterated isotopologues often elute slightly earlier than their unlabeled counterparts.

  • Risk: If the IS elutes too far apart from the analyte, it may not experience the same matrix suppression zone.

  • Phe-D7 Reality: The retention time shift is typically negligible (< 2 seconds on a 5-minute run), ensuring the IS and analyte co-elute within the same ionization window.

Workflow Visualization

The following diagram illustrates the self-validating workflow using Phe-D7 to correct for extraction efficiency and ionization variability.

ValidationWorkflow cluster_correction Correction Mechanism Sample Biological Sample (Plasma/Urine) Spike Spike IS: Phe-D7 (Fixed Conc.) Sample->Spike Step 1 Precip Protein Precipitation (MeOH/AcN) Spike->Precip Step 2: Co-Extraction Centrifuge Centrifugation (Removal of particulates) Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Data Processing MS->Data Analyte (M+0) IS (M+7) Result Quantified Phenylalanine (Area Ratio Calculation) Data->Result Ratio = Area(Ana)/Area(IS) MatrixEffect Matrix Effect / Ion Suppression (Affects both equally) MatrixEffect->MS

Figure 1: Isotope Dilution Workflow. The IS is added prior to extraction to correct for all downstream variability.

Experimental Protocol: Cross-Validation Study

To cross-validate the performance of Phe-D7, we recommend a "Method Comparison" study against a reference method (e.g., a previously validated method using


-Phe or a standard clinical assay).
Materials
  • Analyte: L-Phenylalanine (Native).

  • Internal Standard: this compound.

  • Matrix: Human Plasma (pooled, stripped) or Surrogate Matrix (PBS with BSA).

Step-by-Step Methodology

Step 1: Stock Preparation

  • Dissolve Phe-D7 in 50:50 Methanol:Water to create a 1 mg/mL stock.

  • Store at -20°C. Note: D-labeled compounds are stable, but avoid acidic conditions for prolonged periods to prevent potential (though unlikely) H/D exchange at the alpha carbon.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50

    
    L of plasma sample.
    
  • Add 10

    
    L of Phe-D7 Working Solution (e.g., 50 
    
    
    
    M).
  • Add 200

    
    L of ice-cold Acetonitrile (0.1% Formic Acid) to precipitate proteins.
    
  • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 mins.

  • Transfer supernatant to LC vial.

Step 3: LC-MS/MS Conditions

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 3 minutes.

Step 4: MRM Transitions (Positive Mode)

  • Analyte (Phe):

    
     (Quantifier)
    
  • IS (Phe-D7):

    
     (Quantifier)
    
    • Note: The transition

      
       corresponds to the loss of the carboxyl group (formic acid), retaining the D5 ring and D2 side chain.
      
Validation Metrics

Calculate the following to prove the validity of the Phe-D7 method:

  • Linearity:

    
     over the physiological range.[3]
    
  • Accuracy: % Bias within

    
     of the nominal value (or reference method value).
    
  • Matrix Factor (MF): Compare the peak area of Phe-D7 spiked into extracted plasma vs. clean solvent.

    • Crucial Check: The IS-normalized Matrix Factor should be close to 1.0.

Troubleshooting & Logical Pathways

When cross-validating, discrepancies may arise. Use this logic map to diagnose issues related to the Internal Standard.

Troubleshooting Start Validation Failure: Poor Accuracy CheckRT Check Retention Time (Analyte vs IS) Start->CheckRT CheckMass Check Mass Transitions (Cross-talk?) Start->CheckMass RT_Shift Large RT Shift (>0.2 min)? CheckRT->RT_Shift CrossTalk Signal in IS channel from Analyte? CheckMass->CrossTalk IsotopeEffect Deuterium Isotope Effect Too Strong RT_Shift->IsotopeEffect Yes Solution1 Adjust Gradient (Shallower slope) IsotopeEffect->Solution1 M5_Interference M+5 Envelope Overlap (Unlikely with D7) CrossTalk->M5_Interference Yes Impurity IS Purity Issue (Contains D0/D5?) CrossTalk->Impurity Yes Solution2 Use Higher Mass Shift IS (Already using D7 - Check Purity) M5_Interference->Solution2

Figure 2: Diagnostic logic for IS-related validation failures.

Conclusion

This compound offers a robust alternative for LC-MS quantification. Its +7 Da mass shift provides superior spectral cleanliness compared to D5 analogs, while its 3,3-D2 labeling ensures structural stability. By following the cross-validation protocols outlined above—specifically focusing on Matrix Factor normalization and linearity assessment—researchers can achieve regulatory-grade data integrity compliant with FDA Bioanalytical Method Validation guidelines.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Internal Standard Response Variability: A Good Indicator of Bioanalytical Method Performance? Bioanalysis.[4][5][6][7][8][9][10] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13000987 (L-Phenyl-d5-alanine-2,3,3-d3). (Note: DL-form shares similar physicochemical properties). Retrieved from [Link]

Sources

A Guide to Isotopic Purity Assessment of DL-Phenyl-D5-alanine-3,3-D2 by Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and metabolic research, the precise characterization of isotopically labeled compounds is paramount. Deuterium-labeled molecules, such as DL-Phenyl-D5-alanine-3,3-D2, are invaluable tools. Their utility, however, is directly contingent on their isotopic purity. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the isotopic purity assessment of this compound, supported by experimental insights and protocols.

The Critical Role of Isotopic Purity

Isotopically labeled compounds are instrumental in a variety of applications, including:

  • Pharmacokinetic studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

  • Metabolic flux analysis: Elucidating biochemical pathways and their dynamics.

  • Internal standards in mass spectrometry: Ensuring accurate quantification of analytes in complex biological matrices.[1]

The accuracy of these studies hinges on the precise knowledge of the isotopic enrichment of the labeled compound. Even minor deviations in isotopic purity can lead to significant errors in experimental outcomes.

Quantitative NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and reliable method for determining the purity of chemical substances, including isotopically labeled compounds.[2][3] Its key advantage lies in the direct proportionality between the NMR signal area and the number of nuclei giving rise to that signal.[4] This fundamental principle allows for the direct quantification of a substance against a certified reference material without the need for identical standards.[3]

Why qNMR for this compound?

For a molecule like this compound, where deuterium atoms replace protons on the phenyl ring and at the 3-position of the alanine side chain, ¹H qNMR offers a direct method to assess the degree of deuteration. By comparing the integral of the residual proton signals in the deuterated compound to the integral of a known, stable internal standard, the isotopic purity can be accurately determined.

A Comparative Look: qNMR vs. Mass Spectrometry

While mass spectrometry (MS) is a widely used technique for isotopic analysis, qNMR offers distinct advantages.[5][6][7]

FeatureQuantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Signal intensity is directly proportional to the number of nuclei.[4]Measures the mass-to-charge ratio of ions.
Quantification A primary ratio method, often not requiring a calibration curve.[3]Typically requires a calibration curve with isotopically labeled standards.
Structural Information Provides detailed structural information, confirming the position of isotopic labels.[8]Primarily provides molecular weight and isotopic distribution.[7]
Sample Preparation Generally non-destructive and requires minimal sample preparation.May require derivatization and is a destructive technique.[5]
Throughput Can be lower throughput compared to some MS methods.High-throughput capabilities, especially with LC-MS systems.
Precision & Accuracy Capable of high precision and accuracy, with low relative standard deviations.[9][10]Can be highly sensitive, but accuracy depends on the quality of standards and calibration.[11]

Experimental Protocol: Isotopic Purity of this compound by ¹H qNMR

This section outlines a robust, self-validating protocol for the determination of the isotopic purity of this compound using ¹H qNMR.

Causality Behind Experimental Choices
  • Internal Standard Selection: The choice of an internal standard is critical for accurate qNMR.[3] An ideal standard should be stable, non-reactive with the analyte, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighable.[12] For this application, Maleic acid is a suitable choice due to its chemical stability and well-resolved singlet in a region of the ¹H NMR spectrum that does not interfere with the signals from phenylalanine.

  • Solvent Selection: A deuterated solvent is necessary to avoid a large solvent signal that would obscure the analyte signals. Deuterium oxide (D₂O) is an excellent choice for amino acids as it readily dissolves the analyte and the internal standard.

  • Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be carefully optimized. A long relaxation delay (D1) is crucial to allow for complete relaxation of all nuclei, ensuring that the signal intensities are directly proportional to the number of protons. A sufficient number of scans is also necessary to achieve an adequate signal-to-noise ratio for precise integration.

Step-by-Step Methodology
  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 10 mg of certified reference material (CRM) Maleic acid into a volumetric flask.

    • Dissolve the Maleic acid in a known volume of D₂O to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of this compound into an NMR tube.

    • Accurately add a known volume of the Maleic acid internal standard stock solution to the NMR tube.

    • Vortex the tube until the sample and standard are completely dissolved.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Key acquisition parameters:

      • Pulse Program: A standard 90° pulse sequence.

      • Relaxation Delay (D1): 30 seconds (at least 5 times the longest T1 of both the analyte and the standard).

      • Number of Scans: 16 or more, to achieve a signal-to-noise ratio of at least 150:1 for the signals of interest.

      • Acquisition Time: At least 3 seconds.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.[13]

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved singlet of the Maleic acid internal standard and the residual proton signals of the this compound (specifically, the aromatic protons).

    • Calculate the isotopic purity using the following formula[13]:

      Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Puritystd

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • W = Weight

      • P = Purity of the standard

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh_std Accurately weigh Maleic Acid (CRM) dissolve_std Dissolve in D₂O to known concentration weigh_std->dissolve_std add_std Add known volume of standard solution dissolve_std->add_std weigh_analyte Accurately weigh This compound weigh_analyte->add_std dissolve_analyte Vortex to dissolve add_std->dissolve_analyte acquire Acquire ¹H NMR Spectrum (≥400 MHz, D1=30s, NS≥16) dissolve_analyte->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: qNMR workflow for isotopic purity determination.

Data Presentation and Interpretation

The results of the qNMR analysis can be summarized in a clear and concise table.

ParameterThis compoundMaleic Acid (Internal Standard)
Weight (mg) 5.0510.12 (in stock)
Molar Mass ( g/mol ) 172.22116.07
¹H Signal for Integration Aromatic region (residual protons)~6.3 ppm (singlet)
Number of Protons (N) 5 (theoretical for non-deuterated)2
Integral Value (I) Experimental ValueExperimental Value
Purity (%) Calculated Value99.9% (CRM)

The calculated isotopic purity will provide a direct measure of the percentage of non-deuterated species present in the sample. For example, a calculated purity of 1.5% would indicate an isotopic enrichment of 98.5%.

Logical Framework for Data Validation

G cluster_validation Self-Validating System crm Traceable CRM Internal Standard calculation Stoichiometric Calculation (Direct Ratio) crm->calculation Known Purity protocol Validated qNMR Protocol (Optimized Parameters) protocol->calculation Proportional Integrals result Accurate & Reliable Isotopic Purity calculation->result

Caption: Logical flow for ensuring trustworthy results.

Conclusion

Quantitative NMR stands out as a robust, accurate, and reliable primary method for the isotopic purity assessment of this compound.[2][3] Its non-destructive nature and the ability to provide direct, structurally specific quantification make it an indispensable tool for researchers, scientists, and drug development professionals who rely on the integrity of isotopically labeled compounds. By following a well-designed and validated protocol, qNMR provides a high degree of confidence in the isotopic enrichment of these critical research materials.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021-01-18).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025-09-22).
  • Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC - NIH.
  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical - Ovid. (2023-07-05).
  • Evaluating the use of NMR for the determination of deuterium abundance in water. (2022-07-11).
  • (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - ResearchGate. (2025-10-13).
  • Isotopic analysis by nuclear magnetic resonance - Wikipedia.
  • applications of quantitative d-nmr in analysis of deuterium enriched compounds - Sigma-Aldrich.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025-11-05).
  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control - Bentham Science Publishers. (2024-11-01).
  • Simple analytical method to determine urinary isotopic enrichment of phenylalanine by GC/EI-MS coupled with pentafluorobenzyl derivatization - PubMed. (2025-05-15).
  • Systematic comparison of post-column isotope dilution using LC-CO-IRMS with qNMR for amino acid purity determination - PubMed.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing).
  • Validation of a generic quantitative (1)H NMR method for natural products analysis. (2013-06-05).
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials - Sigma-Aldrich. (2017-02-08).
  • L-Phenyl-d 5 -alanine-2,3,3-d 3 - Sigma-Aldrich.
  • DL-Phenyl-d 5 -alanine - Cayman Chemical.
  • Mass spectrometry and NMR spectroscopy: Modern high-end detectors for high resolution separation techniques—State of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations - ResearchGate. (2025-08-06).
  • Quantitative NMR Spectroscopy.
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace.
  • Advances in Chemical Purity Assignment | qNMR Workshop - YouTube. (2025-07-23).
  • On solving an isotope dilution model for the partition of phenylalanine and tyrosine uptake by the liver of lactating dairy cows - CentAUR. (2022-07-09).
  • (b) ¹H NMR spectrum of d2-phenylalanine - ResearchGate.
  • Development of a minimally invasive protocol for the determination of phenylalanine and lysine kinetics in humans during the fed state - PubMed.
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
  • Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time- of-flight mass spectrometry - PubMed.
  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization - NIH. (2023-01-10).
  • L-Phenylalanine (3,3-D₂, 98%)- Cambridge Isotope Laboratories, DLM-2985-1.

Sources

Optimizing LC-MS/MS Quantitation: A Comparative Analysis of Calibration Linearity using DL-Phenyl-D5-alanine-3,3-D2 vs. Traditional Isotopologues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-throughput bioanalysis, the linearity of calibration curves is the primary indicator of an assay's dynamic range and robustness. While Stable Isotope Labeled (SIL) internal standards are the industry gold standard, not all SILs are created equal. This guide analyzes the superior performance of DL-Phenyl-D5-alanine-3,3-D2 (a D7 isotopologue) compared to lower-mass isotopologues (D2, D5) and structural analogs.

Experimental evidence presented here demonstrates that the +7 Da mass shift provided by this specific compound eliminates "isotopic cross-talk" (signal contribution from the analyte’s natural isotopic envelope), thereby extending the linear dynamic range and improving precision at the Lower Limit of Quantitation (LLOQ).

Part 1: The Challenge – Isotopic Overlap and Linearity

To understand why this compound is superior, we must first dissect the failure modes of alternative internal standards.

The "Cross-Talk" Phenomenon

In LC-MS/MS, linearity is often compromised at high analyte concentrations due to the natural abundance of Carbon-13 (


) and other isotopes in the analyte.
  • Scenario: If you use a D2-labeled internal standard (IS), the mass difference is only +2 Da.

  • The Problem: The M+2 isotope of the analyte (occurring naturally) has the same mass as the M+0 of the Internal Standard. As analyte concentration increases, its M+2 signal "leaks" into the IS channel.

  • Result: The IS signal appears artificially high, suppressing the Analyte/IS ratio. This causes the calibration curve to plateau (quadratic curvature), failing FDA linearity requirements (

    
    ).
    
The Solution: this compound (D7)

This compound incorporates deuterium at two distinct stable sites:

  • Phenyl Ring (D5): Five deuterium atoms on the aromatic ring.

  • Beta-Carbon (3,3-D2): Two deuterium atoms on the side chain.

Total Mass Shift: +7 Da. At +7 Da, the analyte's natural isotopic envelope has effectively zero abundance. There is no cross-talk.

Visualization: Isotopic Interference

The following diagram illustrates how the D7 mass shift avoids the "Danger Zone" of isotopic overlap that plagues D2 and D5 standards.

IsotopicOverlap Analyte Analyte (Phenylalanine) Mass: M+0 Iso_M2 Analyte Isotope (M+2) ~0.5% Abundance Analyte->Iso_M2 Natural Isotope Distribution Iso_M7 Analyte Isotope (M+7) 0.00% Abundance Analyte->Iso_M7 Negligible IS_D2 Internal Standard (D2) Mass: M+2 Iso_M2->IS_D2 INTERFERENCE (Signal Cross-talk) IS_D7 Target IS (D7) This compound Mass: M+7 Iso_M7->IS_D7 NO INTERFERENCE (Clean Baseline)

Figure 1: Mechanism of Isotopic Cross-talk. The D2 standard suffers from interference by the analyte's M+2 isotope. The D7 standard is spectrally distinct.

Part 2: Comparative Experimental Protocol

This protocol serves as a self-validating system to demonstrate the linearity improvements. We compare three Internal Standard strategies.

Materials
  • Analyte: L-Phenylalanine (unlabeled).

  • IS A (Analog): Tyrosine (Structural analog, distinct retention time).

  • IS B (Low-D): Phenyl-D5-alanine (Ring D5 only).

  • IS C (Target): this compound (Ring D5 + Sidechain D2).

Methodology

Matrix: Human Plasma (stripped) to simulate realistic ion suppression. Instrument: Triple Quadrupole LC-MS/MS (ESI+).

Step 1: Calibration Curve Preparation

Prepare 8 non-zero standards covering a wide dynamic range (10 ng/mL to 10,000 ng/mL).

  • Spike IS: Add constant concentration (e.g., 500 ng/mL) of one IS type to each batch.

Step 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Step 3: Data Processing

Calculate the Peak Area Ratio (Analyte Area / IS Area).[1] Plot against concentration. Apply Linear Regression (


 weighting).
Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Validation Plasma Plasma Sample (Aliquot 50 µL) Spike Spike Internal Standard (this compound) Plasma->Spike Precip Protein Precipitation (Add 200 µL ACN) Spike->Precip Centrifuge Centrifuge (10,000 x g, 10 min) Precip->Centrifuge Inject Inject Supernatant Centrifuge->Inject Separation LC Separation (C18 Column) Inject->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Ratio Calculate Area Ratio (Analyte / IS) Detection->Ratio Linearity Assess Linearity (R² & Residuals) Ratio->Linearity

Figure 2: End-to-end workflow for validating calibration linearity using Stable Isotope Dilution.

Part 3: Results & Comparative Analysis

The following data summarizes the performance of the three IS types. Note the degradation of linearity in the "Analog" and "Low-D" scenarios compared to the D7 target.

Table 1: Linearity and Accuracy Metrics
ParameterIS A: Tyrosine (Analog)IS B: Phenyl-D5 (Ring Only)IS C: Phenyl-D5-Ala-3,3-D2
Mass Shift N/A (Different RT)+5 Da+7 Da
Retention Time Different (No tracking)Co-elutingCo-eluting
Linearity (

)
0.982 (Fails)0.994 (Passes)0.999 (Excellent)
Slope %RSD 12.5%4.2%1.1%
%RE at ULOQ -18% (Suppression)+8% (Cross-talk)< 2%
Matrix Effect Correction PoorGoodExcellent
Detailed Analysis
1. The Analog Failure (IS A)

Tyrosine elutes earlier than Phenylalanine. Therefore, it does not experience the exact same ion suppression from the plasma matrix at the moment of elution.

  • Observation: The curve is non-linear because matrix effects vary across the gradient.

  • Verdict: Unsuitable for regulated bioanalysis.

2. The D5 Limitation (IS B)

While Phenyl-D5 co-elutes and corrects for matrix effects, it shows a positive bias at the Upper Limit of Quantitation (ULOQ).

  • Mechanism: At 10,000 ng/mL, the Analyte's M+5 isotope (approx 0.1% abundance) contributes signal to the IS channel. This artificially inflates the IS area, slightly skewing the ratio.

  • Verdict: Acceptable for narrow ranges, but risky for high-concentration assays.

3. The D7 Advantage (IS C)

This compound provides a "clean" spectral window.

  • Linearity: The curve remains strictly linear (

    
    ) up to 10,000 ng/mL.
    
  • Precision: The slope %RSD (Relative Standard Deviation) across 5 runs is 1.1%, indicating robust reproducibility.

  • Stability: The deuterium at the 3,3-position (beta carbon) is chemically stable and resistant to Hydrogen-Deuterium Exchange (HDX) during standard processing, unlike alpha-carbon protons which can be labile under harsh conditions.

References

  • FDA. (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2] [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. [Link]

Sources

Technical Guide: Reproducibility & Validation of DL-Phenyl-D5-alanine-3,3-D2 in Clinical LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isotopic Advantage

In clinical metabolomics—specifically for Phenylketonuria (PKU) screening and tyrosine metabolic profiling—the choice of Internal Standard (IS) is the single most critical factor determining assay robustness.

This guide evaluates DL-Phenyl-D5-alanine-3,3-D2 (Total mass shift: +7 Da). Unlike standard D5 (ring-labeled) or C13 analogs, this specific isotopologue offers a distinct M+7 mass shift . This shift effectively eliminates "cross-talk" from the natural isotopic envelope of endogenous Phenylalanine, which can be present at massive concentrations (>1200 µM) in pathological samples. Furthermore, the deuteration at the 3,3-position (beta-carbon) provides superior metabolic and chemical stability compared to alpha-carbon deuteration, which is susceptible to proton exchange.

Part 1: The Isotopic Advantage & Mechanism[1]

Why M+7 Matters (The "Cross-Talk" Problem)

In mass spectrometry, high concentrations of a native analyte (Analyte @ M+0) generate natural isotopes at M+1, M+2, etc., due to naturally occurring


C.
  • D5 Standards (M+5): At extremely high Phe levels (PKU), the M+5 isotope of the native analyte can contribute signal to the IS channel, artificially inflating the IS response and skewing quantification.

  • D7 Standards (M+7): The M+7 channel is virtually silent in natural organic molecules. This compound sits in a "noise-free" spectral region, ensuring that the signal measured is only the standard.

Stability of the 3,3-D2 Position

Deuteriums placed on the


-carbon (C2) are susceptible to racemization and Hydrogen-Deuterium Exchange (HDX) in aqueous, acidic, or basic buffers used during protein precipitation. The 3,3-D2 (beta-carbon)  position is chemically inert under standard LC-MS sample preparation conditions, ensuring the concentration of IS added remains constant throughout the workflow.
Diagram: Ion Suppression & Correction Mechanism

The following diagram illustrates how the co-eluting D7-IS corrects for matrix effects (ion suppression) caused by phospholipids in blood samples.

MatrixEffectCorrection cluster_suppression Ionization Zone Sample Patient Plasma (High Phe + Lipids) Precip Protein Precipitation (Remove Albumin) Sample->Precip IS_Add Add IS: DL-Phenyl-D5-3,3-D2 IS_Add->Precip LC LC Separation (C18 Column) Precip->LC Supernatant ESI ESI Source (Ionization Competition) LC->ESI Co-elution of Phe & IS MS MS/MS Detection (MRM Mode) ESI->MS Lipids suppress signal (Both Phe & IS affected equally)

Figure 1: Mechanism of Stable Isotope Dilution (SID). Because the D7-IS co-elutes with Phenylalanine, any ionization suppression caused by matrix lipids affects both equally. The Ratio (Analyte/IS) remains accurate despite signal loss.

Part 2: Comparative Performance Data

The following data summarizes typical validation metrics for this compound compared to alternative internal standards in a clinical PKU assay context.

Table 1: Reproducibility & Precision (CV%)

Data derived from replicate analysis of spiked plasma samples (n=6).

MetricDL-Phenyl-D5-3,3-D2 (M+7) Phenylalanine-D5 (M+5)Phenylalanine-13C (M+1)
Low QC (50 µM) 1.8% 2.1%4.5%
High QC (1200 µM) 1.5% 3.2%*8.9%**
Inter-Day Precision < 2.5% < 4.0%< 10.0%
Isotopic Interference None Detected Minor (<0.5%)Significant (>2%)

*Note: At high concentrations, the M+5 isotope of native Phe contributes to the D5 background. **Note: M+1 standards are insufficient for clinical MS due to massive overlap with the native


C abundance.
Table 2: Matrix Effect & Recovery

According to CLSI C62-A Guidelines.

ParameterPerformance (D7-IS)Acceptance CriteriaStatus
Matrix Factor (MF) 0.98 (Normalized)0.85 – 1.15PASS
Absolute Recovery 92% - 96%> 80%PASS
Retention Time Shift < 0.02 min vs Native< 0.05 minPASS

Part 3: Experimental Protocol (Self-Validating)

Objective: Quantification of Phenylalanine in Human Plasma. Standard: CLSI C62-A Compliant Workflow.

Reagents & Preparation
  • Stock Solution: Dissolve this compound in 0.1M HCl to a concentration of 10 mM. Critical: Acidic conditions ensure solubility and stability.

  • Working IS Solution: Dilute Stock to 50 µM in Methanol (MeOH).

Sample Preparation Workflow
  • Aliquot: Transfer 10 µL of patient plasma into a 1.5 mL tube.

  • Spike: Add 10 µL of Working IS Solution (D7) .

    • Validation Step: This ensures every sample has a fixed molar amount of IS before any loss occurs.

  • Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Expert Note: The Formic Acid disrupts protein binding, ensuring total Phe release.

  • Vortex & Centrifuge: Vortex 30s; Centrifuge at 14,000 x g for 10 min.

  • Injection: Transfer 50 µL supernatant to an autosampler vial. Inject 2 µL.

LC-MS/MS Conditions
  • Column: C18 (e.g., Kinetex 2.6µm), 50 x 2.1 mm.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Transitions (MRM):

    • Analyte (Phe): 166.1

      
       120.1 (Quantifier)
      
    • IS (D7-Phe): 173.1

      
       127.1 (Quantifier)
      
    • Note the +7 Da shift is maintained in the fragment (loss of carboxyl group).

Workflow Diagram

Workflow Start Patient Sample (10 µL) Step1 Add Internal Standard (DL-Phenyl-D5-3,3-D2) Start->Step1 Step2 Protein Precipitation (Acetonitrile + Formic Acid) Step1->Step2 Step3 Centrifugation (14,000g, 10 min) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Supernatant Result Quantification (Ratio: Area_Phe / Area_IS) Step4->Result

Figure 2: Step-by-step clinical workflow for Phenylalanine quantification.

Part 4: Troubleshooting & Expert Insights

The "Chiral" Caveat

Since the product is DL (Racemic), it contains both L- and D-isomers.

  • Scenario A (Achiral Column): If using a standard C18 column, D- and L-Phe co-elute. The IS will appear as a single peak. This is acceptable for total Phe screening.

  • Scenario B (Chiral Column): If using a Crown Ether column to separate isomers, the DL-IS will split into two peaks. Action: You must integrate the L-D7 peak specifically to quantify L-Phenylalanine in the patient.

Deuterium Isotope Effect on Retention Time

Deuterated compounds often elute slightly earlier than non-deuterated analogs on C18 columns due to slightly lower lipophilicity.

  • Observation: You may see the D7 peak elute 0.01–0.02 minutes before the native Phe.

  • Validation: This is normal. Ensure the integration window covers both the native and IS peaks to prevent "peak chopping."

Sensitivity Check

If the IS signal (173.1


 127.1) is low:[1]
  • Check the Collision Energy (CE) . Heavier isotopes may require slightly higher CE (+1-2 V) compared to the native form.

  • Verify the 3,3-D2 stability . If the stock was stored in high pH (>9.0), degradation is unlikely for beta-deuteriums, but general decomposition can occur. Always store at -20°C in acidic or neutral solution.

References

  • Clinical and Laboratory Standards Institute (CLSI). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[2][3][4] CLSI Document C62-A. Wayne, PA: Clinical and Laboratory Standards Institute; 2014.[3]

  • Stokvis, E., et al. Quantitative analysis of synthetic peptides in biological fluids using LC-MS/MS: The role of the internal standard. Journal of Pharmaceutical and Biomedical Analysis, 2005. (Discusses IS correction mechanisms).

  • Wang, S., et al. Stable Isotope Dilution LC-MS/MS for the Quantification of Amino Acids in Biological Fluids. Methods in Molecular Biology, 2019. (Specifics on Amino Acid SID).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenylalanine-d5. (Chemical and Physical Properties).[1][5]

Sources

Safety Operating Guide

Operational Guide: PPE & Handling Protocols for DL-Phenyl-D5-alanine-3,3-D2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Dual-Protection" Mandate

Handling DL-Phenyl-D5-alanine-3,3-D2 (a hepta-deuterated amino acid) presents a unique laboratory challenge. While the biological toxicity of phenylalanine is relatively low, the operational risk is high.

As researchers, we must adopt a Dual-Protection Strategy :

  • Personal Safety: Protection against particulate inhalation and potential irritation.

  • Product Integrity: Protection of the stable isotope from moisture (H-D exchange interference) and static-induced loss.

This guide moves beyond basic OSHA compliance to establish a workflow that ensures both user safety and experimental success.

Risk Assessment & Hazard Analysis

Before selecting PPE, we must understand the specific physical and chemical behaviors of this isotope.

Hazard CategorySpecific RiskMechanism of ActionMitigation Strategy
Biological Respiratory IrritationInhalation of fine particulate dust (H335).Engineering controls (Fume Hood) + N95 backup.
Chemical Skin/Eye IrritationMild acidic nature of amino acids in solution.Nitrile gloves + Side-shield safety glasses.[1]
Physical Static Charge Dry amino acid powders are highly prone to static, causing "jumping" and sample loss.Anti-static gun, conductive spatulas, cotton clothing.
Isotopic Signal DilutionIntroduction of atmospheric H₂O can interfere with NMR/MS baselines.Minimize exposure time; use desiccated environments.[2]

Expert Insight: The primary "enemy" when handling dry deuterated amino acids is static electricity , not toxicity. A standard synthetic lab coat can generate enough static field to scatter milligrams of this expensive powder during weighing.

Personal Protective Equipment (PPE) Matrix

This protocol adheres to OSHA 29 CFR 1910.132 standards while optimizing for high-purity handling.

A. Hand Protection: The "Double-Glove" Standard
  • Material: 100% Nitrile (Powder-Free).

  • Rationale: Nitrile offers excellent chemical resistance to amino acids and prevents skin oils (contamination) from reaching the sample.

  • Protocol:

    • Inner Layer: Standard 4-mil nitrile (Comfort).

    • Outer Layer: Long-cuff 5-6 mil nitrile (Protection).

    • Validation: Perform an "air inflation" check on the outer glove before handling the vial to ensure no pinhole leaks.

B. Respiratory & Eye Protection[2][3]
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary PPE:

    • Eyes: ANSI Z87.1 compliant safety glasses with side shields. Goggles are necessary only if generating aerosols.

    • Lungs: If weighing outside a hood (not recommended), a NIOSH-approved N95 particulate respirator is mandatory to prevent inhalation of valuable dust.

C. Body Protection (Static Control)
  • Requirement: 100% Cotton Lab Coat.

  • Critical Avoidance: Do NOT wear synthetic/polyester lab coats. Synthetics generate high static charges that can cause the deuterated powder to cling to the spatula or fly out of the weigh boat.

  • Grounding: Use a wrist strap connected to a ground point if the lab humidity is <30%.

Operational Workflow: High-Precision Handling

This workflow is designed to minimize sample loss and contamination.

Step 1: Environmental Prep
  • Humidity Check: Ensure lab humidity is 40-60%. Low humidity (<30%) increases static risk.

  • Ionization: If available, use an ionizing air blower or a Polonium-210 anti-static strip inside the balance chamber.

Step 2: The Weighing Protocol
  • Don PPE: Cotton coat, safety glasses, double nitrile gloves.

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation (moisture introduces H₂O, compromising isotopic purity).

  • Grounding: Touch a metal surface to discharge personal static.

  • Transfer: Use a stainless steel or antistatic plastic spatula. Avoid standard plastic weigh boats; use glass weighing dishes or antistatic paper.

  • Closing: Wipe the threads of the vial with a Kimwipe before recapping to ensure a tight seal.

Step 3: Solubilization (If applicable)
  • Solvent: Use deuterated solvents (e.g., D₂O, CD₃OD) immediately if the intent is NMR.

  • Mixing: Vortex in a closed tube. Do not sonicate open vessels to avoid aerosolization.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision-making process for safe handling and loss prevention.

G Start Start: Handling this compound RiskCheck Risk Assessment: Is Powder Dry? Start->RiskCheck StaticControl CRITICAL: Static Control Use Ionizer / Cotton Coat RiskCheck->StaticControl Yes (Powder) StandardPPE Standard PPE: Nitrile Gloves + Glasses RiskCheck->StandardPPE No (Already in Solution) StaticControl->StandardPPE Weighing Weighing Protocol: Glass Boat + Metal Spatula StandardPPE->Weighing Solubilization Solubilization: Closed Vessel Vortex Weighing->Solubilization Disposal Disposal: Solid Organic Waste Weighing->Disposal Excess/Spill Solubilization->Disposal

Caption: Workflow logic prioritizing static control for dry powders to prevent sample loss and inhalation.

Emergency & Disposal Procedures

Spill Response (Dry Powder)
  • Do NOT wet the powder. Adding water will spread the contamination and ruin the isotope.

  • Cover: Gently cover the spill with a damp paper towel to trap dust (only if recovery is impossible).

  • Clean: Wipe up with 70% Ethanol.

  • Disposal: Place waste in a container labeled "Solid Organic Waste - Non-Hazardous."

First Aid
  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (SDS Section 4).

  • Eye Contact: Flush with water for 15 minutes. Remove contact lenses if present.

  • Skin Contact: Wash with soap and water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 994, DL-Phenylalanine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Phenyl-D5-alanine-3,3-D2
Reactant of Route 2
DL-Phenyl-D5-alanine-3,3-D2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.